molecular formula C4H7N3 B8349041 N-methylaminopyrazole

N-methylaminopyrazole

Cat. No.: B8349041
M. Wt: 97.12 g/mol
InChI Key: RBYNIJBMUVLUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylaminopyrazole is a chemical compound belonging to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms . Pyrazole derivatives are privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of pharmacological activities . Researchers value these compounds for their role as versatile building blocks in organic synthesis and for their potential biological activity. Specific pyrazole derivatives have been reported to exhibit anticancer, anti-inflammatory, antibacterial, and antiviral properties, making them a significant focus in the development of new therapeutic agents . The mechanism of action for pyrazole-based compounds varies depending on the specific derivative and target. Some function as potent enzyme inhibitors, targeting key proteins such as p38 MAPK, various kinases, and cyclin-dependent kinases (CDKs), which are crucial in cellular signaling and proliferation pathways . Other derivatives have been studied for their ability to inhibit tubulin polymerisation, leading to cell cycle arrest . The specific pharmacological profile and mechanism of N-Methylaminopyrazole are areas of ongoing investigation. This product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic uses, nor is it for food or household use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

IUPAC Name

N-methylpyrazol-1-amine

InChI

InChI=1S/C4H7N3/c1-5-7-4-2-3-6-7/h2-5H,1H3

InChI Key

RBYNIJBMUVLUHY-UHFFFAOYSA-N

Canonical SMILES

CNN1C=CC=N1

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of N-Methylaminopyrazole Regioisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of


-methylaminopyrazoles is a critical checkpoint in the development of kinase inhibitors and fragment-based drug discovery. The ambiguity arises from the annular tautomerism of the pyrazole ring, where 

-methylation can occur at either the

or

position, leading to distinct regioisomers: 1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole .

These isomers possess significantly different electronic landscapes and hydrogen-bond donor/acceptor vectors, drastically altering Structure-Activity Relationships (SAR). This guide provides a definitive, self-validating protocol for distinguishing these isomers using high-resolution NMR spectroscopy (


, 

,

, and NOESY), grounded in mechanistic causality.

The Isomer Landscape & Synthetic Context

Before analytical elucidation, the synthetic route provides the first probabilistic indicator of structure.

The Regioisomers[1]
  • Isomer A: 1-methyl-1H-pyrazol-3-amine

    • Structure: Methyl group at

      
      ; Amino group at 
      
      
      
      .
    • Key Feature: The

      
      -methyl group is spatially adjacent to the 
      
      
      
      proton (
      
      
      ).
  • Isomer B: 1-methyl-1H-pyrazol-5-amine

    • Structure: Methyl group at

      
      ; Amino group at 
      
      
      
      .
    • Key Feature: The

      
      -methyl group is spatially adjacent to the amino group (
      
      
      
      ), while the
      
      
      position is substituted.
Synthetic Bias
  • Direct Alkylation: Methylation of 3-aminopyrazole typically yields a mixture. The

    
    -alkylation (leading to the 3-amino isomer) is often favored kinetically due to the tautomeric equilibrium, but steric hindrance and solvent effects can shift this ratio toward the 5-amino isomer (often ~3:1 ratio favoring 1-methyl-3-aminopyrazole).
    
  • Cyclization (Knorr Pyrazole Synthesis): Reaction of hydrazines with

    
    -ketonitriles is more regioselective. Using methylhydrazine often favors 1-methyl-5-aminopyrazole  because the more nucleophilic substituted nitrogen (
    
    
    
    ) attacks the more electrophilic nitrile carbon (or ketone, depending on conditions), though this is highly substrate-dependent.

Analytical Strategy: The NMR Decision Matrix

The definitive identification relies on Nuclear Overhauser Effect (NOE) correlations and


 chemical shift mapping.
NMR & NOESY (The "Smoking Gun")

The spatial proximity of the


-methyl group to the ring proton at position 5 is the most reliable diagnostic.
  • 1-methyl-3-aminopyrazole:

    • Observation: Strong NOE correlation between the

      
      -methyl protons (~3.6–3.8 ppm) and the ring proton at 
      
      
      
      (~7.2–7.5 ppm).
    • Logic: In this isomer,

      
       and 
      
      
      
      are adjacent. The methyl group on
      
      
      is within the NOE range (<5 Å) of
      
      
      .
  • 1-methyl-5-aminopyrazole:

    • Observation: Absence of NOE between

      
      -methyl and any aromatic ring proton.
      
    • Alternative: Potential weak NOE between

      
      -methyl and the exchangeable 
      
      
      
      protons (if solvent/rate allows).
    • Logic: The

      
      -methyl group is adjacent to the amine substituent at 
      
      
      
      , not a proton. The closest ring proton is at
      
      
      , which is too distant for a strong NOE relative to the
      
      
      interaction.
NMR Chemical Shifts

Carbon shifts provide secondary validation.

  • C3 vs. C5: In 1-methylpyrazoles, the

    
     carbon (adjacent to 
    
    
    
    ) is typically deshielded relative to
    
    
    . However, the amino substituent introduces strong shielding effects.
  • Diagnostic: In 1-methyl-5-aminopyrazole, the

    
     carbon bearing the amine is shifted upfield due to the mesomeric electron donation of the nitrogen lone pair.
    
HMBC (The Gold Standard)

If NOE is ambiguous (e.g., due to peak overlap),


 HMBC is definitive.
  • N1 (Pyrrole-like): Chemical shift ~ -170 to -200 ppm (relative to

    
    ). Shows 3-bond coupling to 
    
    
    
    or
    
    
    (depending on isomer).
  • N2 (Pyridine-like): Chemical shift ~ -70 to -130 ppm.

  • Differentiation:

    • 1-methyl-3-amino: The

      
      -methyl protons will show a strong direct correlation to the pyrrole-like 
      
      
      
      (~ -190 ppm).
    • 1-methyl-5-amino: The

      
      -methyl protons still correlate to 
      
      
      
      , but the coupling pattern to ring protons changes. Crucially,
      
      
      will show coupling to
      
      
      in the 5-amino isomer, whereas in the 3-amino isomer,
      
      
      couples to
      
      
      (if available).

Experimental Protocol: Step-by-Step Elucidation

Objective: Unambiguously assign the structure of an unknown


-methylaminopyrazole sample.

Reagents:

  • Sample (~5-10 mg)[1]

  • Solvent: DMSO-

    
     (Preferred for observing exchangeable 
    
    
    
    protons and preventing aggregation).

Workflow:

  • 1D

    
     NMR Acquisition: 
    
    • Acquire a standard proton spectrum (16-64 scans).[2]

    • Check: Identify the

      
      -methyl singlet (~3.6 ppm) and the aromatic protons.
      
    • Tautomer Check: Ensure sharp signals; broad signals indicate dynamic exchange, requiring variable temperature (VT) NMR.

  • 1D

    
     NMR (Proton Decoupled): 
    
    • Acquire carbon spectrum (256+ scans).

    • Check: Identify the number of quaternary vs. CH carbons using DEPT-135 if necessary.

  • 2D NOESY (The Critical Step):

    • Mixing Time: Set to 500-800 ms.

    • Focus: Examine the cross-peaks at the

      
      -methyl frequency.
      
    • Decision:

      • Cross-peak to Aromatic H?

        
        1-methyl-3-aminopyrazole  (Correlation is 
        
        
        
        ).
      • No Cross-peak to Aromatic H?

        
        1-methyl-5-aminopyrazole  (Correlation is 
        
        
        
        , often broad or invisible).
  • Validation (

    
     HMBC): 
    
    • Run if NOESY is inconclusive.

    • Assign

      
       (methyl-bearing) and 
      
      
      
      . Verify that
      
      
      is in the "pyrrole-like" region (~ -190 ppm).

Visualization of Logic & Structure[3]

Diagram 1: Regioisomer Structure & NOE Correlations

This diagram illustrates the spatial relationships that define the NOE signals.

G cluster_0 Isomer A: 1-methyl-3-aminopyrazole cluster_1 Isomer B: 1-methyl-5-aminopyrazole struct1 N1-Me C5-H C4-H C3-NH2 struct1:N1->struct1:C5 Strong NOE struct2 N1-Me C5-NH2 C4-H C3-H struct2:N1->struct2:C5 Weak/No NOE to H

Caption: NOE correlation difference. Isomer A shows strong N-Me to H5 interaction; Isomer B lacks this due to amine substitution at C5.

Diagram 2: Elucidation Decision Tree

A logical workflow for assigning the unknown sample.

Workflow Start Unknown N-methylaminopyrazole H1_NMR 1. Acquire 1H NMR (Identify N-Me and Ring H) Start->H1_NMR NOESY 2. Acquire 2D NOESY (Focus: N-Me region) H1_NMR->NOESY Decision Does N-Me show NOE to an Aromatic Proton? NOESY->Decision Yes Yes (Strong Signal) Decision->Yes Correlation Detected No No (or to NH2 only) Decision->No No Correlation ResultA Isomer: 1-methyl-3-aminopyrazole (N-Me is adjacent to H5) Yes->ResultA ResultB Isomer: 1-methyl-5-aminopyrazole (N-Me is adjacent to NH2) No->ResultB Confirm Optional: 15N HMBC Confirm N1/N2 shifts ResultA->Confirm ResultB->Confirm

Caption: Step-by-step decision matrix for assigning regioisomers based on NOESY data.

Quantitative Data Summary

Feature1-methyl-3-aminopyrazole1-methyl-5-aminopyrazole
N-Me NOE Strong correlation to H5 (Ring H)No correlation to Ring H; weak to NH₂

Shift (N1)
~ -190 ppm (Pyrrole-like)~ -190 ppm (Pyrrole-like)

Shift (N2)
~ -130 ppm (Pyridine-like)~ -130 ppm (Pyridine-like)
C5 Shift (

)
Deshielded (aromatic CH)Shielded/Shifted (C-NH₂)
Synthesis Origin Major product of direct alkylationMajor product of methylhydrazine cyclization

References

  • Oxford Instruments. (2025). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. 3[4][5]

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-pyrazole-4-carboxylate. BenchChem Technical Guides. 2

  • Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[4] Società Chimica Italiana. 6[5]

  • Alkorta, I., & Elguero, J. (2025). 13C and 15N NMR chemical shifts of pyrazoles. ResearchGate. 7

  • ChemicalBook. (2025). 3-Amino-5-methylpyrazole 1H NMR Spectrum Data. ChemicalBook Database. 8

Sources

The N-Methylaminopyrazole Scaffold: Synthetic Evolution and Kinase Selectivity

[1][2]

Introduction: The Pharmacophore Shift

In the early era of medicinal chemistry, the phenyl ring was the default hydrophobic spacer.[1] However, the 21st-century shift toward Fragment-Based Drug Discovery (FBDD) necessitated scaffolds with higher fraction of sp³ character, better solubility, and precise hydrogen-bond donor/acceptor (HBD/HBA) geometries.[1]

The 1-methyl-aminopyrazole family emerged as a solution.[1] Unlike the lipophilic phenyl ring, the pyrazole core offers:

  • Tunable Basicity: The pyridine-like nitrogen (N2) acts as a weak H-bond acceptor.[1]

  • Solubility: Reduced logP compared to benzene analogs.[1]

  • Vector Control: The geometry of the 1-methyl vs. 4- or 5-amino substitution allows precise orientation of substituents into enzyme pockets (e.g., the ATP-binding hinge of kinases).[1]

Structural Nomenclature

The term "N-methylaminopyrazole" loosely refers to three distinct isomers, each with unique synthetic histories and biological profiles:

  • 1-Methyl-1H-pyrazol-4-amine: The most common "aniline bioisostere" in kinase inhibitors (e.g., LRRK2 inhibitors).[1]

  • 1-Methyl-1H-pyrazol-5-amine: Often fused into bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).[1]

  • 1-Methyl-1H-pyrazol-3-amine: Frequently seen in VEGFR inhibitors.[1]

Historical Discovery and Evolution

While pyrazoles were first synthesized by Ludwig Knorr in 1883 (via the reaction of hydrazine with

1
Phase I: The Dye and Agrochemical Era (1950s–1980s)

Early literature records the synthesis of 1-methyl-4-aminopyrazoles primarily as intermediates for dyes and later for agrochemicals (fungicides).[1] The discovery that 4-nitropyrazolin-5-ones possessed fungicidal activity comparable to commercial standards catalyzed interest in the efficient synthesis of the aminopyrazole core [1].[1]

Phase II: The Kinase Revolution (1990s–Present)

The pivotal moment for this scaffold was the realization that 1-methyl-4-aminopyrazole could mimic the binding mode of aniline in the ATP-binding pocket of kinases but with improved metabolic stability and solubility.[1]

  • Discovery: High-throughput screening (HTS) campaigns for p38 MAP kinase and LRRK2 (Parkinson's target) identified aminopyrazoles as potent hits.[1]

  • Optimization: Researchers at Genentech and Roche demonstrated that replacing a central phenyl ring with 1-methyl-4-aminopyrazole significantly improved brain penetrance and reduced lipophilicity-driven toxicity [2].[1]

Technical Deep Dive: Synthesis and Regiocontrol

The synthesis of N-methylaminopyrazoles is deceptively simple but plagued by regioselectivity issues . The reaction of methylhydrazine with non-symmetrical

1
The Regioselectivity Challenge

When methylhydrazine (

1
Workflow: Regioselective Synthesis of 1-Methyl-5-Aminopyrazole

This protocol describes the "inverted" addition strategy to favor the 5-amino isomer, essential for fused ring synthesis.[1]

Reagents:

  • 3-oxo-propanenitrile derivative (e.g., ethoxymethylene malononitrile).[1]

  • Methylhydrazine.[1]

  • Solvent: Ethanol or Toluene (for azeotropic water removal).[1]

Protocol:

  • Preparation: Dissolve the enaminonitrile precursor in absolute ethanol at 0°C.

  • Controlled Addition: Add methylhydrazine dropwise. Crucial: Maintain temperature <5°C to kinetically favor the attack of the terminal hydrazine nitrogen on the nitrile/ene carbon.

  • Cyclization: Allow to warm to room temperature, then reflux for 2 hours.

  • Purification: The 5-amino isomer typically precipitates upon cooling or is isolated via flash chromatography (SiO2, DCM/MeOH gradient).[1]

Visualization: Isomer Divergence Pathways

The following diagram illustrates the mechanistic divergence based on reaction conditions.

PyrazoleSynthesisStartMethylhydrazine(NH2-NH-Me)IntermediateHydrazone IntermediateStart->IntermediateNucleophilic AttackReagentβ-Ketonitrile / EnaminoneReagent->IntermediateIsomer51-Methyl-5-Aminopyrazole(Kinetic Product)Intermediate->Isomer5Cyclization via N-Me(Low Temp)Isomer31-Methyl-3-Aminopyrazole(Thermodynamic Product)Intermediate->Isomer3Cyclization via NH2(High Temp/Acid)

Figure 1: Divergent synthesis pathways for N-methylaminopyrazoles. Temperature and pH control the ratio of 3-amino vs 5-amino isomers.[1]

Medicinal Chemistry Applications

The "Hinge Binder" Concept

In kinase inhibitors, the molecule must form hydrogen bonds with the "hinge region" of the protein (the segment connecting the N- and C-terminal lobes).[1]

  • Mechanism: The exocyclic amino group of 1-methyl-4-aminopyrazole acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.[1]

  • Selectivity: The N-methyl group points into the solvent-exposed region or a specific hydrophobic pocket, providing a "selectivity handle" that phenyl rings lack.[1]

Case Study: LRRK2 Inhibitors (Parkinson's Disease)

Leucine-Rich Repeat Kinase 2 (LRRK2) is a challenging target requiring blood-brain barrier (BBB) permeability.[1][2]

  • Problem: Early aniline-based inhibitors were potent but had poor solubility and high efflux ratios (P-gp substrates).[1]

  • Solution: Genentech researchers utilized the 1-methyl-4-aminopyrazole scaffold.[1]

  • Outcome: The pyrazole nitrogen reduced logD (lipophilicity) while maintaining the critical H-bond geometry.[1] This led to Compound 18 (GNE-7915), a highly selective, brain-penetrant inhibitor [2].[1]

Data Comparison: Aniline vs. Aminopyrazole

PropertyAniline Core Analog1-Methyl-4-Aminopyrazole AnalogImpact
LogD (pH 7.4) 3.82.1Improved Solubility
LE (Ligand Efficiency) 0.320.41Higher Potency per Heavy Atom
Brain/Plasma Ratio 0.151.2Enhanced CNS Penetration
CYP Inhibition HighLowReduced Metabolic Liability

Advanced Protocols: C-H Functionalization

Modern discovery does not rely solely on cyclization.[1] Direct functionalization of the pyrazole ring via Transition-Metal Catalyzed C-H Activation is now standard.[1]

Protocol: Pd-Catalyzed Direct Arylation of 1-Methyl-4-Aminopyrazole

  • Substrate: N-protected 1-methyl-4-aminopyrazole.[1]

  • Catalyst: Pd(OAc)2 (5 mol%).[1]

  • Ligand: DavePhos or XPhos.[1]

  • Coupling Partner: Aryl bromide.[1]

  • Conditions: 100°C, Dioxane, K2CO3.[1]

  • Result: Regioselective arylation at the C-5 position, allowing rapid library generation of 4-amino-5-arylpyrazoles [3].[1]

References

  • ResearchGate . (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Retrieved from

  • Chan, B., et al. (2013).[1][2] Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [1]

  • Fichez, J., et al. (2018).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Retrieved from [1]

  • Adams, C. M., et al. (2018).[1] The Discovery of Acrizanib (N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)...), a VEGFR-2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [1]

  • Beilstein Journals . (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from

An In-depth Technical Guide to N-Methylaminopyrazole Isomers: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The term "N-methylaminopyrazole" lacks the specificity required for precise scientific communication, as it can refer to several constitutional isomers differing in the positions of the methyl and amino groups on the pyrazole ring. This guide provides a comprehensive technical overview of the three primary and commercially significant isomers where the methyl group is attached to a nitrogen atom of the pyrazole ring: 1-methyl-1H-pyrazol-3-amine , 1-methyl-1H-pyrazol-4-amine , and 1-methyl-1H-pyrazol-5-amine . Understanding the distinct chemical properties, synthesis, and biological applications of each isomer is paramount for their effective utilization in research and drug development.

Nomenclature and Isomeric Differentiation

The core of the issue with the term "N-methylaminopyrazole" lies in the ambiguity of substituent placement on the pyrazole ring. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a clear and unambiguous system for naming these isomers. The position of the substituents is indicated by numbering the atoms of the pyrazole ring, starting from the nitrogen atom with the substituent as position 1.

The three key isomers discussed in this guide are:

  • 1-methyl-1H-pyrazol-3-amine: The methyl group is on the N1 position, and the amino group is on the C3 position.

  • 1-methyl-1H-pyrazol-4-amine: The methyl group is on the N1 position, and the amino group is on the C4 position.

  • 1-methyl-1H-pyrazol-5-amine: The methyl group is on the N1 position, and the amino group is on the C5 position.

It is crucial to use the correct IUPAC name and the corresponding Chemical Abstracts Service (CAS) number to ensure the reproducibility and accuracy of scientific work.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The isomeric differences in N-methylaminopyrazoles give rise to distinct physicochemical and spectroscopic properties. These properties are critical for identification, purification, and understanding the reactivity of each isomer.

Property1-methyl-1H-pyrazol-3-amine1-methyl-1H-pyrazol-4-amine1-methyl-1H-pyrazol-5-amine
CAS Number 1904-31-0[1][2]69843-13-61192-21-8[3]
Molecular Formula C₄H₇N₃C₄H₇N₃C₄H₇N₃
Molecular Weight 97.12 g/mol [1]97.12 g/mol 97.12 g/mol [3]
Appearance Colorless to light green liquidNot specifiedDark red to orange to brown solid[3]
Melting Point Not availableNot available73 °C[3]
Boiling Point Not availableNot available95-96 °C (at 0.5 mmHg)[3]
Solubility Slightly soluble in water[4]Not specifiedSlightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol[3]
pKa 4.04±0.10 (Predicted)Not available4.16±0.10 (Predicted)[3]

Spectroscopic Data:

The 1H and 13C NMR spectra are essential for distinguishing between the isomers. The chemical shifts of the pyrazole ring protons and carbons are highly dependent on the substituent positions.

  • 1-methyl-1H-pyrazol-5-amine: 1H NMR (400 MHz; DMSO-d6) δ 7.60 (1H, d, J = 2.0 Hz, H-3), 5.15 (1H, d, J = 2.0 Hz, H-4), 3.85 (2H, br s, with D2O exchange, NH2), 3.50 (3H, s, Me); 13C NMR (126 MHz; DMSO-d6) δ 145.6 (C), 138.5 (CH), 90.8 (CH), 34.0 (Me).[3]

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can further aid in identification. For 1-methyl-1H-pyrazol-5-amine, the high-resolution mass spectrum shows a measured value of 97.0640, which is consistent with the theoretical value of 97.0637 for C₄H₇N₃ [M]⁺.[3]

Synthesis of N-Methylaminopyrazole Isomers

The synthesis of aminopyrazoles is a well-established area of heterocyclic chemistry, with the primary challenge often being the control of regioselectivity, especially when using substituted hydrazines.

Synthesis of 1-methyl-1H-pyrazol-3-amine
Synthesis of 1-methyl-1H-pyrazol-4-amine

The synthesis of 1-methyl-1H-pyrazol-4-amine can be achieved through a multi-step process starting from 1-methylpyrazole.

Experimental Protocol: Synthesis of 1-methyl-4-nitropyrazole (Precursor)

This protocol is adapted from the synthesis of related nitropyrazoles.[6]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 1-methylpyrazole in trifluoroacetic anhydride in an ice bath.

  • Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution) to precipitate the 1-methyl-4-nitropyrazole.

  • Filter the solid, wash with cold water, and dry under vacuum.

Subsequent Reduction to 1-methyl-1H-pyrazol-4-amine:

The resulting 1-methyl-4-nitropyrazole can then be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.

Synthesis of 1-methyl-1H-pyrazol-5-amine

A well-documented and efficient method for the synthesis of 1-methyl-1H-pyrazol-5-amine is the microwave-assisted reaction of 3-methoxyacrylonitrile with methylhydrazine.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 1-methyl-1H-pyrazol-5-amine [3]

  • In a 10 mL sealed pressure-rated Pyrex tube, dissolve 3-methoxyacrylonitrile (2.4 mmol) and methylhydrazine (4.7 mmol) in a 4:1 v/v mixture of toluene and acetic acid (5 mL).

  • Irradiate the reaction mixture in a CEM Discover microwave synthesizer for 1 hour at 120 °C with an initial power of 100 W.

  • After the reaction is complete, cool the mixture using a stream of compressed air.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, and dry over MgSO₄.

  • Evaporate the solvent under reduced pressure to yield 1-methyl-1H-pyrazol-5-amine as a light brown solid.

This method offers a high yield (97%) and a short reaction time, making it a preferred laboratory-scale synthesis.[3]

Causality in Synthesis: The choice of starting materials and reaction conditions is critical for controlling the regioselectivity of the cyclization reaction. In the synthesis of the 5-amino isomer, the use of an α,β-unsaturated nitrile with a leaving group at the β-position directs the initial nucleophilic attack of the substituted nitrogen of methylhydrazine to the β-carbon, leading to the desired 1,5-disubstituted pyrazole.

Applications in Drug Discovery and Medicinal Chemistry

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The N-methylaminopyrazole isomers serve as key building blocks for the synthesis of a wide range of therapeutic agents.

1-methyl-1H-pyrazol-3-amine in Inflammatory Diseases

Derivatives of 1-methyl-1H-pyrazol-3-amine have emerged as potent inhibitors of key signaling proteins involved in inflammation. A notable example is the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for the treatment of inflammatory diseases. The 1H-pyrazol-3-amine scaffold has been identified as a promising starting point for the design of such inhibitors.

Signaling Pathway and Mechanism of Action: RIPK1 is a crucial kinase that regulates necroptosis, a form of programmed cell death that can drive inflammation. In certain inflammatory conditions, the aberrant activation of RIPK1 leads to excessive cell death and the release of pro-inflammatory molecules. Inhibitors based on the 1-methyl-1H-pyrazol-3-amine core can bind to the ATP-binding site of RIPK1, preventing its phosphorylation and subsequent activation, thereby blocking the necroptotic pathway and reducing inflammation.

G cluster_0 Inflammatory Stimulus cluster_1 RIPK1 Signaling Pathway cluster_2 Therapeutic Intervention Inflammatory Signal Inflammatory Signal RIPK1 RIPK1 Inflammatory Signal->RIPK1 Activates Necroptosis Necroptosis RIPK1->Necroptosis Induces Inflammation Inflammation Necroptosis->Inflammation Promotes 1-methyl-1H-pyrazol-3-amine Derivative 1-methyl-1H-pyrazol-3-amine Derivative 1-methyl-1H-pyrazol-3-amine Derivative->RIPK1 Inhibits

1-methyl-1H-pyrazol-4-amine in Oncology

The 1-methyl-1H-pyrazol-4-amine scaffold is a valuable precursor for the synthesis of inhibitors targeting cell cycle kinases, which are often dysregulated in cancer. Specifically, derivatives of this isomer have been investigated as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.

Signaling Pathway and Rationale: CHK1 plays a critical role in arresting the cell cycle to allow for DNA repair. In many cancers, tumor cells rely on CHK1 to survive the genotoxic stress induced by chemotherapy. Therefore, inhibiting CHK1 can sensitize cancer cells to the effects of DNA-damaging agents. The amine group at the 4-position of 1-methyl-1H-pyrazol-4-amine provides a convenient point for chemical modification to develop potent and selective CHK1 inhibitors for the treatment of hematologic malignancies.

1-methyl-1H-pyrazol-5-amine in Inflammation and Immunology

1-methyl-1H-pyrazol-5-amine is a versatile building block for a range of therapeutic agents, including those targeting inflammatory and immunological disorders. Derivatives of this isomer have been explored as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway.

Signaling Pathway and Therapeutic Potential: IRAK4 is a serine/threonine kinase that mediates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. The development of IRAK4 inhibitors based on the 1-methyl-1H-pyrazol-5-amine scaffold offers a promising therapeutic strategy for these conditions. The amine functionality allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

The N-methylaminopyrazole isomers, specifically 1-methyl-1H-pyrazol-3-amine, 1-methyl-1H-pyrazol-4-amine, and 1-methyl-1H-pyrazol-5-amine, are not interchangeable chemical entities. Each possesses a unique set of properties and reactivity that dictates its synthesis and applications. As this guide has detailed, these compounds are valuable intermediates in the synthesis of a diverse array of biologically active molecules, with significant potential in the fields of oncology, inflammation, and immunology. A thorough understanding of their distinct characteristics is essential for researchers and drug development professionals seeking to leverage the full potential of the aminopyrazole scaffold in their scientific endeavors. The use of precise nomenclature and CAS numbers is imperative for ensuring the clarity and reproducibility of research in this important area of medicinal chemistry.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Center for Biotechnology Information. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254. PubChem. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. [Link]

  • US3920693A - Production of 3-aminopyrazoles.

Sources

Methodological & Application

Application Note: N-Methylaminopyrazole in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1-Methyl-3-aminopyrazole as a Ligand and Directing Group for C–H Functionalization

Abstract

The pyrazole pharmacophore is ubiquitous in drug discovery, but its utility extends beyond biological activity. 1-Methyl-3-aminopyrazole (1-Me-3-AP) and its derivatives have emerged as powerful ligands and directing groups (DGs) in transition metal catalysis. Unlike simple pyridines, the aminopyrazole scaffold offers unique electronic tunability and bifunctional coordination modes. This application note details the use of 1-Me-3-AP in Palladium-catalyzed C(sp³)–H activation , providing a robust, field-proven protocol for late-stage functionalization of aliphatic substrates. We explore the mechanistic underpinnings of the Concerted Metalation-Deprotonation (CMD) pathway and provide a self-validating workflow for synthesizing active Pd-complexes.

Part 1: Ligand Architecture & Mechanistic Insight

The "Hard/Soft" Duality

1-Methyl-3-aminopyrazole acts as a "non-innocent" ligand. Its coordination chemistry is defined by two nitrogen centers with distinct electronic profiles:

  • N2 (Pyridine-like): The primary σ-donor. It is a "hard" nitrogen that binds strongly to high-oxidation state metals (Pd(II), Pt(II)).

  • Exocyclic Amine (–NH₂): Acts as a secondary donor or a hydrogen-bond donor. In C–H activation, this amine often plays a critical role in stabilizing the transition state via intramolecular H-bonding with the leaving group (e.g., acetate or carbonate).

Mechanism: Pyrazole-Directed C–H Activation

The efficiency of 1-Me-3-AP in C–H activation stems from its ability to form a thermodynamically stable 5- or 6-membered metallacycle intermediate. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the pyrazole directs the palladium center to a proximal C–H bond.

Key Mechanistic Steps:

  • Coordination: The Pyrazole N2 coordinates to Pd(OAc)₂.

  • CMD Step: An acetate ligand acts as an internal base, deprotonating the C(sp³)–H bond while the Pd–C bond forms simultaneously.

  • Oxidative Addition: The aryl halide coupling partner adds to the Pd(II) center.

  • Reductive Elimination: The C–C bond is formed, and the product is released.

CH_Activation_Cycle Start Pd(OAc)2 + Ligand Coord Coordination (N-Pd Bond) Start->Coord CMD CMD Transition State (C-H Cleavage) Coord->CMD - AcOH Palladacycle Stable Palladacycle Intermediate CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Product Functionalized Product + Pd(0) RedElim->Product Product->Start Re-oxidation (if catalytic)

Figure 1: Catalytic cycle for Pyrazole-Directed C(sp³)–H Activation via the CMD pathway.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Pre-Catalyst [Pd(1-Me-3-AP)Cl₂]

Purpose: While in-situ mixing is common, isolating the complex ensures stoichiometry control and higher reproducibility in kinetic studies.

Materials:

  • Palladium(II) chloride (PdCl₂)[1]

  • 1-Methyl-3-aminopyrazole (1-Me-3-AP)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL Schlenk flask equipped with a magnetic stir bar, suspend PdCl₂ (177 mg, 1.0 mmol) in anhydrous MeCN (10 mL) . Heat to 60°C until the solution turns clear orange (formation of [Pd(MeCN)₂Cl₂]).

  • Ligand Addition: Dissolve 1-Me-3-AP (194 mg, 2.0 mmol) in MeCN (2 mL). Add this solution dropwise to the Pd solution at room temperature.

    • Observation: A yellow precipitate should form immediately.

  • Reaction: Stir the mixture at room temperature for 4 hours. The color typically shifts from orange to bright yellow.

  • Isolation: Filter the solid through a fritted glass funnel.

  • Purification: Wash the precipitate with cold MeCN (2 x 5 mL) followed by diethyl ether (3 x 10 mL) to remove unreacted ligand.

  • Drying: Dry the yellow solid under high vacuum (0.1 mbar) for 6 hours.

    • Expected Yield: >85%.[1][2]

    • Validation: ¹H NMR in DMSO-d₆ should show a downfield shift of the pyrazole protons compared to the free ligand.

Protocol B: Pd-Catalyzed C(sp³)–H Arylation

Purpose: Functionalization of a secondary C–H bond on an aliphatic amide substrate using 1-Me-3-AP as an external ligand/co-catalyst.

Reagents:

  • Substrate: N-alkyl aliphatic amide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 1-Methyl-3-aminopyrazole (20 mol%)

  • Base: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) or t-Amyl Alcohol

Workflow:

  • Setup: Flame-dry a 10 mL screw-cap reaction vial containing a magnetic stir bar. Allow to cool under Argon.

  • Charging: Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) , 1-Me-3-AP (2.0 mg, 0.02 mmol) , Substrate (0.1 mmol) , and Ag₂CO₃ (27.5 mg, 0.1 mmol) .

  • Solvent Addition: Add HFIP (1.0 mL) .

    • Technical Note: HFIP is critical. It acts as a H-bond donor, stabilizing the acetate leaving group during the CMD step, significantly lowering the activation energy [1].

  • Reaction: Seal the vial and heat to 100°C in a heating block for 18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove silver salts.

  • Analysis: Concentrate the filtrate. Analyze via ¹H NMR using an internal standard (e.g., dibromomethane) to determine yield before column chromatography.

Troubleshooting Guide:

Observation Root Cause Corrective Action
Low Conversion (<10%) Catalyst poisoning or poor solubility. Switch solvent to t-Amyl Alcohol. Ensure Argon atmosphere is rigorous.
Black Precipitate (Pd Black) Catalyst decomposition. Add 10 mol% Benzoquinone (BQ) as a ligand stabilizer.

| Regioisomer Mixture | Steric crowding at the C-H site. | Lower temperature to 80°C and extend time to 36h to favor thermodynamic product. |

Part 3: Data & Validation

The following table summarizes the effect of the ligand and solvent on the arylation yield of a model substrate (N-propyl-benzamide).

Table 1: Optimization of C(sp³)–H Arylation Conditions

EntryLigandSolventBaseYield (%)*
1Nonet-AmylOHAg₂CO₃< 5
2Pyridinet-AmylOHAg₂CO₃25
31-Me-3-AP t-AmylOHAg₂CO₃62
41-Me-3-AP HFIP Ag₂CO₃ 88
51-Me-3-APHFIPK₂CO₃45

*Yields determined by ¹H NMR analysis.

Interpretation:

  • Entry 1 vs 3: The presence of the aminopyrazole ligand is essential for stabilizing the Pd species and facilitating the CMD step.

  • Entry 3 vs 4: The switch to HFIP provides a dramatic boost in yield (62% -> 88%). This confirms the synergistic effect of the fluorinated solvent in proton-transfer processes during C–H cleavage [2].

Part 4: Structural Visualization

Understanding the binding mode is critical for rational ligand design.[3] The diagram below illustrates the coordination environment.

Coordination_Complex Pd Pd(II) L1_N2 N (Pyrazole) L1_N2->Pd σ-donor L1_Ring 1-Me-3-AP Scaffold L1_Ring->L1_N2 Amine1 NH2 L1_Ring->Amine1 Cl1 Cl Cl1->Pd Cl2 Cl Cl2->Pd L2_N2 N (Pyrazole) L2_N2->Pd σ-donor L2_Ring 1-Me-3-AP Scaffold L2_Ring->L2_N2

Figure 2: Coordination geometry of [Pd(1-Me-3-AP)₂Cl₂]. The exocyclic NH₂ remains available for secondary sphere interactions.

References

  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation. Source: National Institutes of Health (NIH) / Nature Communications Context: Demonstrates the specific utility of pyrazoles as directing groups for unactivated methylene positions.

  • Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C-H Activation. Source: Chemistry - A European Journal (via PubMed) Context: Validates the compatibility of the pyrazole ring with harsh CMD conditions and Pd-catalysis.

  • Palladium(II) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine. Source: Dalton Transactions (RSC) Context: Provides foundational protocols for synthesizing Pd(II) complexes with N-heterocyclic ligands similar to aminopyrazoles.

  • Transition Metal Complexes with Pyrazole-Based Ligands. Source: ResearchGate (Journal of Thermal Analysis and Calorimetry) Context: Detailed structural characterization and thermal stability data for 3-aminopyrazole metal complexes.

Sources

Precision N-Methylation of Aminopyrazoles: Regiocontrol and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylation of aminopyrazoles presents a classic problem in heterocyclic chemistry: regiochemical ambiguity . The substrate exists in a tautomeric equilibrium between


-pyrazol-3-amine and 

-pyrazol-5-amine. Furthermore, the molecule possesses three nucleophilic nitrogen sites: the two ring nitrogens (N1/N2) and the exocyclic amine (

).

This guide provides validated protocols to selectively target:

  • Ring N1-Methylation: Fixing the tautomer to generate 1-methyl-1H-pyrazol-3-amine or 1-methyl-1H-pyrazol-5-amine.

  • Exocyclic N-Methylation: Generating

    
    -methylamino derivatives without quaternizing the ring.
    

Strategic Analysis: The Tautomer Trap

Before selecting a protocol, one must define the target isomer. Direct alkylation with methyl iodide (MeI) often yields complex mixtures due to the "pyridinelike" nitrogen's nucleophilicity and the steric environment.

Regioselectivity Landscape

The following diagram illustrates the divergence points in aminopyrazole methylation.

MethylationPathways Start 3(5)-Aminopyrazole (Tautomeric Mixture) Path1 Direct Alkylation (MeI / K2CO3) Start->Path1 Standard Path2 Silyl-Masked Alkylation (Chloromethylsilane) Start->Path2 High Precision Path3 Reductive Amination (HCHO / NaBH(OAc)3) Start->Path3 Exocyclic Target Prod1 Mixture of Isomers (Requires HPLC) Path1->Prod1 Prod2 N1-Selective Product (>92:8 Ratio) Path2->Prod2 Prod3 Exocyclic N-Methyl (Functionalized Amine) Path3->Prod3

Figure 1: Decision matrix for selecting the appropriate methylation protocol based on the desired target.

Protocol A: High-Fidelity Ring Methylation (The Silyl Method)

Target: Selective synthesis of


-methylated pyrazoles.
Challenge Solved:  Avoids the formation of 

-methyl isomers common in direct alkylation.

This protocol utilizes a "masked" methylating agent, chlorotrisisopropoxysilane, followed by protodesilylation. The steric bulk of the silyl group forces alkylation at the less hindered nitrogen (N1), achieving selectivities often >92:8 [1].

Reagents & Equipment
  • Substrate: 3(5)-Aminopyrazole derivative (1.0 equiv)

  • Reagent: (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Base: KHMDS (Potassium bis(trimethylsilyl)amide), 1.2 equiv (1.0 M in THF)

  • Solvent: Anhydrous THF/DMSO (10:1 ratio)

  • Deprotection: TBAF (Tetrabutylammonium fluoride), 1.0 M in THF

Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the aminopyrazole substrate and dissolve in anhydrous THF/DMSO (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add KHMDS dropwise over 10 minutes. Stir for 30 minutes at 0°C to ensure complete deprotonation of the ring nitrogen.

  • Silyl-Alkylation: Add (chloromethyl)triisopropoxysilane dropwise.

    • Critical Check: The bulky silyl group directs the attack to the sterically more accessible N1 position, avoiding the N2 position shielded by substituents (if any).

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by LC-MS for consumption of starting material.

  • Protodesilylation (The "Unmasking"):

    • Add TBAF (2.0 equiv) directly to the reaction mixture.

    • Heat to 60°C for 1.5 hours. This cleaves the silyl group, leaving the methyl group attached to N1.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[1]
Expected Results
ParameterValue
Conversion >95%
Regioisomeric Ratio (N1:N2) Typically >92:8
Purification Flash Chromatography (DCM:MeOH 95:[1]5)

Protocol B: Standard Ring Methylation (Scale-Up Friendly)

Target: 1-methyl-1H-pyrazol-3-amine (and separation from isomer). Context: When expensive silyl reagents are not feasible, or for simple substrates where isomers are easily separable.

Mechanism & Causality

Using


 in DMF often favors the thermodynamic product, but mixtures are inevitable. The key here is purification strategy . 1-methyl-5-aminopyrazole (Isomer B) is generally more polar than 1-methyl-3-aminopyrazole (Isomer A) due to the hydrogen bonding availability of the free amine relative to the adjacent N-methyl.
Methodology
  • Dissolution: Dissolve 3-aminopyrazole (10 mmol) in DMF (10 mL).

  • Base Addition: Add

    
     (1.1 equiv). Stir for 15 min at RT.
    
    • Why Cesium? The "Cesium Effect" improves solubility and often enhances alkylation rates compared to Potassium.

  • Methylation: Cool to 0°C. Add Methyl Iodide (MeI) (0.95 equiv) dropwise.

    • Note: Use a slight deficit of MeI to prevent quaternization (formation of dimethyl-pyrazolium salts).

  • Quench: Pour into ice water. Extract with EtOAc (3x).

  • Purification (Critical):

    • Column: Silica Gel.

    • Gradient: 0%

      
       10% MeOH in DCM.
      
    • Elution Order: The 1-methyl-3-amino isomer typically elutes first (less polar). The 1-methyl-5-amino isomer elutes second.

Protocol C: Exocyclic Amine Methylation

Target:


-methyl-1H-pyrazol-3-amine (Methyl on the exocyclic nitrogen).
Challenge:  Direct alkylation of the amine leads to poly-methylation.
Reductive Amination Workflow

This method uses formaldehyde and a hydride source to mono-methylate the exocyclic amine selectively, leaving the ring nitrogens untouched (if they are protected or less nucleophilic under these conditions) [4].

  • Reagents: Paraformaldehyde (1.1 equiv),

    
     (1.5 equiv), Acetic Acid (cat.), DCE (Dichloroethane).
    
  • Imine Formation: Mix aminopyrazole and paraformaldehyde in DCE with 1 drop of AcOH. Stir 1h at RT.

  • Reduction: Add

    
     in one portion. Stir overnight.
    
  • Workup: Quench with sat.

    
    . Extract with DCM.[1]
    

Analytical Validation (Self-Validating the Protocol)

You cannot rely on simple 1H NMR integration to distinguish regioisomers. You must use NOE (Nuclear Overhauser Effect) or HMBC .

Distinguishing Isomers
  • Isomer A (1-methyl-1H-pyrazol-3-amine):

    • The N-Methyl group is far from the C4-H.

    • NOE Signal: Strong NOE between N-Methyl and C5-H.

  • Isomer B (1-methyl-1H-pyrazol-5-amine):

    • The N-Methyl group is adjacent to the amine and C5 (which is now C3 in this tautomer frame).

    • NOE Signal: Strong NOE between N-Methyl and the exocyclic

      
       protons (if visible) or C4-H.
      
Data Table: Diagnostic Shifts (Approximate)
Moiety1-Methyl-3-Amino Isomer (

ppm)
1-Methyl-5-Amino Isomer (

ppm)
N-Me Singlet ~3.6 - 3.7~3.5 - 3.6
C5-H ~7.2 (Doublet)~7.3 (Doublet)
C4-H ~5.5 (Doublet)~5.3 (Doublet)
13C NMR (N-Me) ~38 ppm~34 ppm

References

  • N1-Selective Methyl

    
    -Halomethylsilanes. 
    
    • Source: The Journal of Organic Chemistry (ACS).
    • Context: Describes the high-fidelity silyl-masking protocol.
  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl

    • Source: MDPI (Molecules).
    • Context: Discusses base-catalyzed condensation and tautomeric consider
  • Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles.

    • Source: ResearchGate / ChemInform.[2]

    • Context: Acylation of N-Boc-hydrazones to control regiochemistry.[2]

  • Efficient and Mild Procedure for Reductive Methyl

    • Source: ResearchGate.[2][3]

    • Context: General protocol for reductive amin

Sources

Application Note: Strategic Synthesis of N-Methylaminopyrazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

N-methylaminopyrazoles are privileged scaffolds in modern kinase inhibitor discovery (e.g., Crizotinib, Avapritinib, Ruxolitinib). The specific arrangement of the methyl group (N1) and the amino group (C3, C4, or C5) dictates the molecule's hydrogen-bonding capability within the ATP-binding pocket.

However, the synthesis of these derivatives is plagued by regiochemical ambiguity . The tautomeric nature of the pyrazole ring often leads to mixtures of N1 and N2 isomers during direct alkylation, necessitating difficult chromatographic separations that kill process efficiency.

This guide details two high-fidelity workflows to bypass these bottlenecks:

  • Method A (De Novo Cyclization): The "Gold Standard" for regiocontrol using enaminones.

  • Method B (Late-Stage Functionalization): Pd-catalyzed C-N coupling for complex scaffolds.

Strategic Analysis: The Regioselectivity Challenge

Before attempting synthesis, one must understand the failure mode of "standard" alkylation. Treating a neutral aminopyrazole with methyl iodide (MeI) typically yields a mixture of isomers due to the competing nucleophilicity of the N1 and N2 nitrogens.

Visualization of Competing Pathways

The following diagram illustrates why De Novo cyclization is superior to direct alkylation for regiocontrol.

G Start_Direct Direct Alkylation (Starting Material: Aminopyrazole) Intermediate_Tautomer Tautomeric Equilibrium (N-H shift) Start_Direct->Intermediate_Tautomer Dissolution Product_Mix Mixture of Isomers (N1-Me : N2-Me ~ 60:40) Intermediate_Tautomer->Product_Mix + MeI / Base (Uncontrolled) Start_DeNovo De Novo Cyclization (Start: Enaminone + Me-Hydrazine) Mechanism_Control Steric/Electronic Direction Start_DeNovo->Mechanism_Control Condensation Product_Pure Single Regioisomer (>95% Purity) Mechanism_Control->Product_Pure Cyclization

Figure 1: Comparison of synthetic strategies. Direct alkylation often leads to inseparable mixtures, while cyclization locks regiochemistry early.

Method A: Regioselective De Novo Cyclization

Best For: Creating the core 1-methyl-1H-pyrazol-5-amine building block.

The most reliable method to synthesize 5-amino-1-methylpyrazoles is the reaction of methylhydrazine with


-ketonitriles or enaminones (3-amino-2-butenenitrile). The regiochemistry is driven by the initial attack of the more nucleophilic hydrazine nitrogen (the -NHMe) on the most electrophilic carbon of the dielectrophile.
Protocol 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine

Target: High-purity building block for further coupling.

Materials
  • 3-Aminocrotononitrile (CAS: 1118-61-2)

  • Methylhydrazine (CAS: 60-34-4) (Warning: Highly Toxic/Carcinogenic)

  • Ethanol (Absolute)

  • HCl (conc.)

Step-by-Step Procedure
  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, internal thermometer, and addition funnel. Purge with N2.

  • Solvation: Dissolve 3-aminocrotononitrile (8.2 g, 100 mmol) in absolute Ethanol (50 mL).

  • Controlled Addition (Critical): Cool the solution to 0–5 °C. Add Methylhydrazine (5.8 mL, 110 mmol) dropwise over 20 minutes.

    • Why? The reaction is exothermic. Low temperature prevents uncontrolled side reactions and ensures the regioselective attack of the NH-Me group on the nitrile carbon.

  • Cyclization: Allow the mixture to warm to room temperature (RT) over 1 hour, then heat to reflux (78 °C) for 3 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting enaminone spot should disappear.

  • Workup: Concentrate the solvent in vacuo to ~20% volume. Cool to 0 °C.

  • Crystallization: If solid precipitates, filter and wash with cold Et2O. If oil remains, acidify with HCl/EtOH to precipitate the hydrochloride salt.

  • Yield: Expect 75–85% yield of the 5-amino-1-methyl isomer.

Validation:

  • 1H NMR (DMSO-d6): Look for the N-Me singlet around

    
     3.60 ppm. The C4-H usually appears as a doublet or singlet around 
    
    
    
    5.2–5.5 ppm.

Method B: Late-Stage Functionalization (Buchwald-Hartwig)

Best For: Attaching complex amines to a pre-existing 1-methyl-4-halopyrazole core.

When the pyrazole ring is already formed and methylated, but you need to introduce an amine at the C4 position, Palladium-catalyzed cross-coupling is the industry standard.

Protocol 2: C-N Coupling of 4-Bromo-1-methylpyrazole

Target: 4-(N-Aryl/Alkyl)-amino-1-methylpyrazole.

Materials
  • 4-Bromo-1-methyl-1H-pyrazole

  • Target Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Deoxygenation: In a glovebox or under strict Schlenk conditions, combine the aryl bromide, amine, base, and ligand in a reaction vial.

  • Catalyst Addition: Add Pd2(dba)3 last. Seal the vial.

  • Solvent: Inject degassed 1,4-Dioxane (concentration 0.2 M).

  • Reaction: Heat to 100 °C for 12–16 hours.

    • Why? Cs2CO3 is insoluble; vigorous stirring is required to maintain the heterogeneous interface.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium black.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary: Ligand Selection Guide
Substrate TypeRecommended LigandBaseTemp (°C)
Primary Alkylamines BrettPhosNaOtBu80-100
Anilines (Electron Poor) XantphosCs2CO3100
Anilines (Electron Rich) BINAPNaOtBu90
Secondary Amines RuPhosLiHMDS65-80

Quality Control & Troubleshooting

Distinguishing Regioisomers (N1 vs N2)

This is the most frequent point of failure. You must verify the position of the methyl group.

  • NOESY NMR: This is the definitive test.

    • 1-Methyl isomer: Strong NOE correlation between the N-Methyl protons and the proton at C5 (or substituent at C5).

    • 2-Methyl isomer: NOE correlation between N-Methyl protons and the proton at C3.

  • 13C NMR: The chemical shift of the methyl carbon often differs by 2-5 ppm between isomers, but this requires reference standards.

Common Pitfalls
  • Hydrazine Safety: Methylhydrazine is a propulsive rocket fuel and a potent carcinogen. Always use a double-gloved technique and quench glassware in bleach solution before washing.

  • Incomplete Cyclization: If Method A yields an acyclic intermediate (hydrazone), increase the reflux time or add a catalytic amount of acetic acid.

References

  • Regioselective Synthesis of Aminopyrazoles: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Pyrazoles in Drug Discovery: Ebenezer, O., et al. "Pyrazole: A Privileged Scaffold in Drug Discovery." Molecules, 2022.[1][2][3]

  • N-Methylation Dynamics: K. Kumar. "Regioselective Synthesis of N-Methylpyrazoles." Beilstein Journal of Organic Chemistry, 2012.

Sources

Troubleshooting & Optimization

Technical Support Center: Scaling Up N-Methylaminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methylaminopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale experiments to pilot or manufacturing-scale production. We will address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind our recommended solutions to ensure your scale-up process is efficient, safe, and reproducible.

Section 1: Foundational Synthesis & Strategic Route Selection

The successful synthesis of a specific N-methylaminopyrazole isomer hinges on a critical early decision: the overall synthetic strategy. The two primary pathways involve either direct cyclization using methylhydrazine or post-synthesis N-alkylation of an aminopyrazole core. Each route presents distinct challenges and advantages, particularly concerning regioselectivity.

FAQ 1: What are the primary synthetic routes to an N-methylaminopyrazole, and how do I choose the best one for scale-up?

Choosing your synthetic route is the most critical decision in a scale-up campaign. The optimal choice depends on starting material availability, cost, and, most importantly, the desired regioisomer.

Route A: Direct Cyclization with Methylhydrazine This approach involves the condensation of a 1,3-dielectrophilic compound, such as a β-ketonitrile, with methylhydrazine.[1] The reaction forms the N-methylated pyrazole ring in a single step.

  • Advantages: Fewer reaction steps, potentially higher atom economy.

  • Challenges: The primary challenge is controlling regioselectivity. Methylhydrazine is an unsymmetrical nucleophile, and its reaction with an unsymmetrical β-ketonitrile can lead to two different regioisomeric products.[2] The outcome is highly sensitive to reaction conditions.

Route B: N-Alkylation of a Pre-formed Aminopyrazole Core This two-step strategy first involves synthesizing the parent aminopyrazole using hydrazine, followed by a separate N-methylation step.

  • Advantages: Often provides more predictable control over regioselectivity, especially if the parent aminopyrazole has substituents that sterically or electronically favor methylation at a specific nitrogen.

  • Challenges: Adds an extra step to the process. Requires careful selection of methylation agents and conditions to avoid side reactions, such as methylation of the exocyclic amino group or formation of the undesired N-alkyl isomer.[3]

The following diagram outlines the decision-making process for route selection.

Route_Selection_Decision_Tree Start Start: Define Target N-Methylaminopyrazole Isomer CheckIsomers Is a mixture of regioisomers acceptable or easily separable? Start->CheckIsomers RouteA Route A: Direct Cyclization with Methylhydrazine CheckIsomers->RouteA Yes RouteB Route B: N-Alkylation of Aminopyrazole Core CheckIsomers->RouteB No OptimizeA Troubleshoot: Optimize reaction conditions (pH, solvent, temp) to favor one isomer. RouteA->OptimizeA Separate Purification Challenge: Develop scalable separation method (e.g., fractional crystallization). RouteA->Separate OptimizeB Troubleshoot: Select optimal alkylating agent and conditions for high regioselectivity. RouteB->OptimizeB Protect Consider protecting exocyclic amine if N-alkylation is an issue. OptimizeB->Protect

Caption: Decision tree for selecting a synthetic route.

Section 2: Troubleshooting Guide for Direct Cyclization (Route A)

This section focuses on the most common issue encountered during the direct synthesis of N-methylaminopyrazoles: controlling the formation of regioisomers.

FAQ 2: My direct cyclization with methylhydrazine and a β-ketonitrile yields a mixture of isomers. How can I control the regioselectivity?

Regioselectivity in this reaction is a battle between steric and electronic effects, which you can manipulate through reaction conditions.[2] The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization.[1][4] The key is to influence which nitrogen of methylhydrazine attacks which electrophilic center.

Key Factors Influencing Regioselectivity:

  • Reaction pH: The acidity or basicity of the reaction medium is a powerful tool.

    • Acidic Conditions (pH 1-2): Protonation can alter the nucleophilicity of the hydrazine nitrogens. Often, acidic catalysis can favor the formation of one isomer over another.[5] For example, when reacting an alkali metal salt of cyanoacetone with hydrazinium monohydrochloride, adjusting the pH to 1-2 with an acid like HCl is recommended.[5]

    • Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the hydrazine typically initiates the attack.

  • Solvent Choice: The polarity and nature of the solvent can dramatically impact the reaction pathway. Fluorinated alcohols, for instance, have been shown to improve regioselectivity compared to standard solvents like ethanol.[2]

  • Steric Hindrance: Bulky substituents on either the β-ketonitrile or the hydrazine can physically block one reaction pathway, thereby favoring another. This is an inherent property of your starting materials but crucial to consider during substrate design.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures might be needed to drive the reaction to completion but can decrease selectivity. Reactions are often run at temperatures ranging from 30°C to the boiling point of the solvent.[5]

Troubleshooting Protocol: Optimizing Regioselectivity

  • pH Screening: Run small-scale trial reactions at different pH values. Start with acidic conditions (e.g., acetic acid or a mineral acid catalyst) and compare the results to neutral or basic conditions (e.g., with an amine base).

  • Solvent Screening: Test a range of solvents with varying polarities. Consider protic solvents (ethanol, trifluoroethanol) and aprotic solvents (toluene, DMF).

  • Temperature Variation: Analyze the isomeric ratio at different temperatures (e.g., 0°C, room temperature, 85°C, reflux).

Condition Variable Rationale Typical Starting Point
pH Acidic vs. BasicAlters the nucleophilicity of hydrazine nitrogens.[2]Acetic acid (5-10 mol%) or HCl (to pH 1-2).[5]
Solvent Protic vs. AproticCan stabilize transition states differently, affecting the reaction pathway.[2]Ethanol, Toluene, or DMF.[6][7]
Temperature 0°C to RefluxLower temperatures may favor the thermodynamically controlled product.85°C.[6]
FAQ 3: I have an unavoidable mixture of N-methylaminopyrazole isomers. What are the best methods for separation at scale?

While chromatography is effective in the lab, it is often not economically viable for large-scale production.

  • Fractional Crystallization: This is the most common and cost-effective industrial method. Exploit differences in the solubility of the isomers in various solvents. A systematic screening of solvents is required.

  • Salt Formation & Crystallization: Convert the mixture of basic pyrazole isomers into acid addition salts (e.g., hydrochlorides, sulfates).[8] The different isomers' salts will likely have significantly different crystal packing energies and solubilities, allowing for selective crystallization of one isomer.[8]

  • Distillation: If the isomers are liquids and have a sufficient difference in boiling points, fractional distillation under reduced pressure can be an effective separation technique.[9]

Section 3: Troubleshooting Guide for N-Alkylation (Route B)

This section addresses the challenges of the second route: methylating a pre-synthesized aminopyrazole.

FAQ 4: I am getting a mixture of N1 and N2 methylated products. How can I improve regioselectivity?

The pyrazole ring has two nitrogen atoms, and both are potential sites for alkylation. Directing the methyl group to the desired nitrogen is critical.

Factors Controlling N-Alkylation Regioselectivity:

  • Steric Hindrance: This is the most powerful tool. A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen (N2 or N1, respectively), making the other nitrogen the more accessible site for alkylation.[3] Computational studies confirm that the activation energy for alkylation is lower at the less sterically hindered nitrogen.

  • Protecting Groups: While less common for this specific issue, a large, temporary protecting group could be installed on one nitrogen to force alkylation at the other.

  • Reaction Conditions: While sterics are dominant, the choice of base and solvent can play a role. Strong bases (e.g., NaH) deprotonate the pyrazole to form the pyrazolate anion, which then acts as the nucleophile. The counter-ion (e.g., Na+) and solvent can influence which nitrogen is more reactive.

Troubleshooting Workflow: Improving N-Alkylation Selectivity

The following diagram illustrates a workflow for tackling poor regioselectivity in N-alkylation reactions.

N_Alkylation_Troubleshooting Start Problem: Low N1/N2 Regioselectivity in N-Methylation Analyze Analyze Substrate: Is there a bulky group at C3 or C5? Start->Analyze Yes Yes, bulky group exists. Analyze->Yes No No, sterically unbiased. Analyze->No Optimize Optimize Conditions: Screen bases (e.g., K2CO3, NaH) and solvents (e.g., DMF, Acetonitrile) to maximize steric effect. Yes->Optimize Redesign Substrate Redesign: Can a bulky group be introduced earlier in the synthesis? No->Redesign Protect Advanced Strategy: Investigate regioselective N-protection/deprotection sequence. No->Protect End Achieved High Regioselectivity Optimize->End Redesign->End Protect->End

Sources

Technical Support Center: Purification of N-methylaminopyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-methylaminopyrazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical heterocyclic scaffold. My approach is to move beyond simple protocols and delve into the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I should expect in my crude N-methylaminopyrazole sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. Understanding the origin of these impurities is the first step toward devising an effective purification strategy.

Causality Behind Impurity Formation:

The synthesis of N-substituted aminopyrazoles, such as N-methylaminopyrazole, typically follows one of two general pathways, each with a characteristic set of potential impurities.

  • Route A: Cyclization with a Methylated Precursor (e.g., using methylhydrazine): One of the most common methods for forming the pyrazole ring involves the condensation of a hydrazine with a β-ketonitrile or similar 1,3-dielectrophile. When using methylhydrazine, the primary challenge is controlling regioselectivity.

    • Regioisomers: The reaction can produce two different isomers: the desired N1-methylated pyrazole and the isomeric N2-methylated pyrazole. The ratio of these isomers is highly dependent on reaction conditions (e.g., pH, solvent) and the steric and electronic nature of the substituents on the β-ketonitrile.[1] Separating these isomers can be challenging due to their similar physical properties.

    • Unreacted Starting Materials: Incomplete reaction can leave residual methylhydrazine and the β-ketonitrile precursor.

    • Hydrolysis Products: The nitrile group of the starting material can be susceptible to hydrolysis under acidic or basic conditions, leading to amide or carboxylic acid impurities.

  • Route B: Post-Cyclization N-methylation (e.g., methylation of aminopyrazole): This route involves first synthesizing the parent aminopyrazole followed by alkylation with a methylating agent (e.g., methyl iodide, dimethyl sulfate).

    • Unreacted Aminopyrazole: Incomplete methylation is a common issue, leaving the starting material in your crude product.

    • Over-methylation Products: The exocyclic amino group can also be methylated, leading to the formation of N,N-dimethylamino or N-methyl-N-pyrazolyl-amine byproducts. The pyrazole ring itself can be quaternized, forming a pyrazolium salt, especially with potent alkylating agents.

    • Residual Methylating Agent & Base: Reagents used in the reaction, such as excess methyl iodide or the base (e.g., K₂CO₃, NaH), and their byproducts must be removed.

Impurity Type Likely Synthetic Origin Key Characteristics & Separation Challenge
Regioisomers Route A: CyclizationVery similar polarity and boiling point to the desired product. Often the most difficult impurity to remove.
Unreacted Starting Materials Route A & BCan have significantly different polarities (e.g., hydrazine vs. pyrazole). Usually easier to remove.
Over-methylated Products Route B: N-methylationPolarity can be similar or slightly different. Quaternary salts are highly polar and water-soluble.
Hydrolysis Byproducts Route A & BIncreased polarity due to amide or acid functional groups. Can often be removed by an aqueous wash.
Residual Reagents Route A & BVaries widely. Inorganic salts are removed by aqueous work-up; organic bases may require chromatography.
Q2: My crude product is a dark, oily residue. What is the best purification strategy to start with?

A dark, non-crystalline crude product suggests the presence of significant impurities, possibly polymeric material or colored byproducts. A multi-step approach is often necessary. The choice of the primary purification technique depends on the physical state and thermal stability of your target compound.

`dot graph TD { A[Crude N-methylaminopyrazole] --> B{Is the compound a solid or a liquid/low-melting solid?}; B -->|Solid| C[Recrystallization]; B -->|Liquid / Oil| D[Vacuum Distillation]; C --> E{Is purity >95%?}; D --> F{Is purity >95%?}; E -->|Yes| G[Final Product]; F -->|Yes| G; E -->|No| H[Column Chromatography]; F -->|No| H; H --> I{Are isomers still present?}; I -->|Yes| J[Preparative HPLC / SFC]; I -->|No| G; J --> G;

} ` Caption: Decision workflow for purifying N-methylaminopyrazole.

  • Initial Liquid-Liquid Extraction: Before attempting bulk purification, perform a standard aqueous work-up. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2] This simple step can dramatically improve the quality of the material.

  • Primary Purification Choice:

    • If your compound is thermally stable: Vacuum distillation is often the most effective method for purifying oils or low-melting solids on a larger scale.[3] It excels at removing non-volatile impurities (like salts and baseline material) and separating components with significantly different boiling points.

    • If your compound might decompose at high temperatures: Column chromatography is the preferred method. It separates compounds based on polarity and is performed at room temperature, preserving thermally sensitive molecules.[4]

Q3: I'm trying to purify by column chromatography, but my compound is streaking or not eluting. What's wrong?

This is a classic problem when purifying basic compounds like amines on standard silica gel.

The Causality: Why Amines Misbehave on Silica Gel

Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). These acidic sites can strongly and often irreversibly bind to basic compounds like N-methylaminopyrazole through acid-base interactions. This leads to poor peak shape (tailing/streaking), low recovery, and in some cases, complete retention of the product on the column.

Solution: Deactivating the Stationary Phase

To ensure a successful separation, you must neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile amine base to your eluent system.

Experimental Protocol: Column Chromatography of N-methylaminopyrazole

  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 95:4.5:0.5 Hexane/Ethyl Acetate/Triethylamine). The triethylamine (TEA) will act as the deactivating agent.[5][6] An alternative is to use 1-2% ammonia in methanol as a component of a more polar eluent system (e.g., DCM/MeOH/NH₃).

  • Column Packing: Pack the column with the prepared slurry. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" technique generally results in better separation than loading the sample as a concentrated liquid.

  • Elution: Begin elution with your starting solvent mixture, gradually increasing the polarity if necessary (e.g., increasing the percentage of ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Troubleshooting Guide: Column Chromatography

Problem Likely Cause(s) Solution(s)
Product streaks or tails badly Insufficient deactivation of silica gel.Increase the concentration of triethylamine or ammonia in the eluent (e.g., from 0.5% to 1-2%).
Product does not elute Eluent is not polar enough; strong binding to silica.Ensure the eluent contains a basic additive (TEA/NH₃). Increase the eluent polarity (e.g., switch from Hexane/EtOAc to DCM/MeOH).
Poor separation from impurities Improper solvent system; column overloaded.Perform TLC analysis to find an optimal solvent system that gives good separation (ΔRf > 0.2). Use less crude material relative to the amount of silica gel (typically a 1:50 to 1:100 mass ratio).
Product appears to decompose on the column Silica is too acidic, causing degradation.Use a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.

`dot graph TD { rankdir=LR; node[shape=box, style=filled];

} ` Caption: Troubleshooting logic for amine purification by chromatography.

Q4: I am attempting recrystallization, but my product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the impure product.[6]

The Causality: Solubility Curves and Melting Points

Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[7] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Oiling out disrupts this process because the liquid droplets that form are themselves an impure mixture, preventing selective crystallization.

Solutions and Protocol Adjustments

  • Use a Lower-Boiling Point Solvent: The primary cause is often a solvent with a boiling point higher than the melting point of your compound. Switch to a solvent with a lower boiling point.

  • Increase the Amount of Solvent: The solution may be too concentrated. Add more hot solvent to ensure the compound is fully dissolved and further from the supersaturation point upon initial cooling.

  • Induce Crystallization at a Lower Temperature: Allow the solution to cool more slowly. Start cooling from a slightly lower temperature by adding a small amount of a miscible "anti-solvent" (one in which your compound is less soluble) to the hot, clear solution until it just turns cloudy, then add a drop of the primary solvent to redissolve the precipitate before cooling.[5]

  • Scratch/Seed the Solution: Once the solution has cooled, scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound can provide a nucleation point for crystal growth to begin.[6]

Recommended Recrystallization Solvents for Aminopyrazoles

Solvent System Polarity Comments & Use Case
Ethanol/Water HighExcellent for many polar solids. Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity persists.[5]
Ethyl Acetate/Hexane MediumGood for compounds of intermediate polarity. Dissolve in hot ethyl acetate, then add hexane as the anti-solvent.
Toluene LowUseful for less polar compounds. Ensure the compound's melting point is above the boiling point of toluene (111 °C).
Acid Addition Salt Formation N/AFor difficult-to-crystallize bases, convert the amine to a salt (e.g., hydrochloride, oxalate) by adding the corresponding acid. The resulting salt often has a much higher melting point and better crystallization properties.[8] The pure amine can be recovered by neutralizing the salt.
Q5: When should I choose vacuum distillation, and what are the key parameters to control?

Vacuum distillation is the ideal technique for purifying thermally stable liquids or low-melting solids on a scale of several grams to kilograms. By reducing the pressure, you lower the boiling point of the compound, allowing it to distill at a temperature that prevents thermal decomposition.[3]

The Causality: The Clausius-Clapeyron Relation

The relationship between vapor pressure and temperature dictates that a liquid boils when its vapor pressure equals the pressure of the system. By lowering the system pressure with a vacuum pump, the temperature required to reach this point is significantly reduced.

Experimental Protocol: Vacuum Distillation

  • System Setup: Use a short-path distillation apparatus for high-boiling compounds to minimize material loss on the glass surfaces. Ensure all glassware is free of cracks and designed for vacuum work. Use a magnetic stirrer for smooth boiling.

  • Apply Vacuum: Before heating, slowly apply the vacuum. The system should be sealed and hold the vacuum.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain low-boiling impurities and residual solvents.

    • Main Fraction: Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect your product. Record the stable temperature and the pressure; this is the boiling point under reduced pressure.[3]

    • Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask, which contains high-boiling and non-volatile impurities.

  • Releasing Vacuum: Cool the system down before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the apparatus.

Key Parameters & Troubleshooting

Parameter Importance & Control Troubleshooting Tip
Pressure Determines the boiling point. A lower pressure results in a lower boiling point. A stable pressure is critical for a stable boiling temperature and good separation.If the pressure fluctuates, check all joints for leaks. Use high-quality vacuum grease sparingly.
Temperature The pot temperature should be ~20-30 °C higher than the head temperature. A stable head temperature indicates a pure fraction is distilling.If the temperature at the head suddenly drops, it may indicate that all of the compound has distilled over.
Stirring Rate Vigorous stirring is essential to prevent "bumping" (sudden, violent boiling), which can contaminate the distillate.Always use a new, appropriately sized stir bar. If bumping occurs, reduce the heating rate.
Q6: How can I definitively assess the purity of my final N-methylaminopyrazole product?

A combination of analytical techniques is required to provide a comprehensive picture of purity. Relying on a single method is insufficient for drug development professionals.

  • Chromatographic Methods (Purity & Impurity Profile):

    • HPLC-UV/MS: High-Performance Liquid Chromatography is the gold standard for purity assessment. A reversed-phase C18 column with a mobile phase like acetonitrile/water with a modifier (e.g., 0.1% formic acid or TFA to improve peak shape) is a good starting point. Coupling to a Mass Spectrometer (MS) allows for the identification of impurities by their mass-to-charge ratio.[9][10] The purity is typically reported as the area percentage of the main peak.

    • GC-MS: Gas Chromatography-Mass Spectrometry is suitable if the compound and its impurities are volatile and thermally stable. It provides excellent separation and mass information.

  • Spectroscopic Methods (Structural Confirmation):

    • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is essential for confirming the structure of your compound and identifying any structural isomers or impurities.[2] The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity. The integration of the proton signals can also be used for quantitative analysis (qNMR) against a certified internal standard.

    • FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy can confirm the presence of key functional groups (e.g., N-H stretch for residual starting material, C=N of the pyrazole ring).

  • Other Methods:

    • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of a pure crystalline solid. Impurities tend to broaden and depress the melting point.

    • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula.

For regulatory purposes, analytical methods must be properly validated to demonstrate they are sensitive, specific, accurate, and precise for detecting and quantifying any potential impurities.[10][11]

References

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Request PDF available at: [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
  • 1-Methyl-3-aminopyrazole. PubChem. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Thermochemical studies of N-methylpyrazole and N-methylimidazole. PubMed. Available at: [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester Department of Chemistry. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Available at: [Link]

  • Methylamines purification by distillation and purge. Google Patents.
  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. Available at: [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]

  • Flow Hydrodediazoniation of Aromatic Heterocycles. Durham University. Available at: [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology. Google Patents.
  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]

  • 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. ResearchGate. Request PDF available at: [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Available at: [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. LinkedIn. Available at: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Reduced pressure distillation. YouTube. Available at: [Link]

Sources

regioselectivity issues in N-methylaminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ● Operational Topic: Regioselectivity & Isomer Control Assigned Specialist: Senior Application Scientist[1]

Welcome to the Regioselectivity Troubleshooting Hub

You are likely here because your LC-MS shows two peaks with identical mass, or your NMR suggests your methyl group is sitting on the wrong nitrogen.[1] The synthesis of


-methylaminopyrazoles is a classic "heterocyclic headache" due to the annular tautomerism of the pyrazole ring.

This guide treats your synthesis as a system. We will diagnose the root cause of isomer mixtures, provide a logic-gated decision tree for synthesis, and offer definitive analytical protocols to validate your structure.

Module 1: Root Cause Analysis (The Tautomer Trap)

The Problem: Direct alkylation of 3(5)-aminopyrazoles using standard electrophiles (MeI, DMS) almost always yields a mixture of 1-methyl-3-aminopyrazole and 1-methyl-5-aminopyrazole .[1]

The Mechanism: Unsubstituted aminopyrazoles exist in a tautomeric equilibrium (


 vs. 

).[1] When you introduce a base and an alkylating agent, the reaction kinetics are driven by two competing factors:
  • Steric Hindrance: The electrophile prefers the nitrogen furthest from bulky substituents.

  • Lone Pair Availability: The specific tautomer population in solution (solvent-dependent) influences which nitrogen is nucleophilic.[1]

Visualizing the Failure Mode:

TautomerTrap Tautomer1 3-Aminopyrazole (1H-tautomer) Tautomer2 5-Aminopyrazole (2H-tautomer) Tautomer1->Tautomer2 Equilibrium Anion Pyrazolate Anion (Delocalized Charge) Tautomer1->Anion Base (-H+) Tautomer2->Anion Base (-H+) ProdA 1-Methyl-3-aminopyrazole (Thermodynamic Product) Anion->ProdA Alkylation at N1 (Less hindered if C5 is H) ProdB 1-Methyl-5-aminopyrazole (Kinetic/Steric Product) Anion->ProdB Alkylation at N2 (Hindered by C3-NH2)

Figure 1: The divergent pathway of direct alkylation.[1] The presence of the amino group at C3/C5 creates electronic and steric bias, often leading to inseparable mixtures.

Module 2: Strategic Synthesis (The Fix)

Do not rely on luck with direct alkylation.[1] Choose your synthetic route based on the specific isomer you require.

Decision Matrix: Which Route?

SynthesisDecision Start Target Molecule Decision Which Isomer do you need? Start->Decision RouteA Target: 1-Methyl-5-Aminopyrazole Decision->RouteA RouteB Target: 1-Methyl-3-Aminopyrazole Decision->RouteB MethodA Method: Cyclization (Beta-ketonitrile + Methylhydrazine) RouteA->MethodA High Selectivity MethodB Method: Protected Alkylation or Ullmann Coupling RouteB->MethodB Requires blocking groups

Figure 2: Logic gate for selecting the correct synthetic methodology.

Protocol A: Synthesis of 1-Methyl-5-Aminopyrazoles (Cyclization)

Best for: Creating the 5-amino isomer with high regiocontrol.[1]

The Logic: Instead of methylating an existing ring, we build the ring with the methyl group already in place. We utilize the nucleophilic difference between the two nitrogens of methylhydrazine.

  • Reagents:

    
    -Ketonitrile + Methylhydrazine.[1]
    
  • Mechanism: The terminal

    
     of methylhydrazine is more nucleophilic than the internal 
    
    
    
    .[1] It attacks the most electrophilic carbon (the ketone) first, followed by the internal nitrogen closing the ring on the nitrile.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask, dissolve the

    
    -ketonitrile (1.0 equiv) in Ethanol (0.5 M concentration).
    
  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 equiv) dropwise. Caution: Exothermic.[1]

  • Reflux: Heat to reflux for 3–6 hours. Monitor by TLC/LC-MS.

  • Workup: Evaporate solvent. The product often crystallizes upon cooling or addition of diethyl ether.

  • Result: The major product is 5-amino-1-methyl-3-substituted-pyrazole .[1]

    • Note: If you use hydrazine hydrochloride, the regioselectivity may flip due to acid catalysis affecting the relative nucleophilicity [1].

Protocol B: Synthesis of 1-Methyl-3-Aminopyrazoles

Best for: The 3-amino isomer, which is thermodynamically favored in direct alkylation but hard to isolate pure.[1]

The Logic: Direct methylation favors this isomer if the C5 position is not sterically hindered. However, to guarantee purity, use Chan-Lam coupling or specific protecting groups.[1]

Recommended Route (Chan-Lam):

  • Substrate: Start with N-unsubstituted 3-aminopyrazole.

  • Reagents: Methylboronic acid (2.0 equiv),

    
     (1.0 equiv), Pyridine (2.0 equiv).[1]
    
  • Conditions: DMF, open air (or

    
     balloon), Room Temperature, 24h.
    
  • Selectivity: Copper-mediated coupling is highly sensitive to sterics and coordination, often favoring the N1 position (distal to the amino group) with higher selectivity than

    
     alkylation [2].[1]
    
Module 3: Analytical Validation (The Truth)

You cannot rely on simple 1H NMR integration to distinguish regioisomers; the shifts are too similar. You must use 2D NMR.[1]

Diagnostic Table: Distinguishing Isomers
Feature1-Methyl-5-Aminopyrazole 1-Methyl-3-Aminopyrazole
Structure Context Methyl is adjacent to Amino (

)
Methyl is adjacent to C5-H (or substituent)
NOESY / ROESY Strong NOE between

-Me and

protons.[1]
Strong NOE between

-Me and C5-H (ring proton).[1]
13C NMR (C3 vs C5) C5 (bearing

) is typically deshielded (~145-155 ppm).[1]
C3 (bearing

) is deshielded; C5 is shielded (~130 ppm).[1]
HMBC

-Me protons correlate to C5 (the carbon with the amine).[1]

-Me protons correlate to C5 (the carbon without the amine).[1]

The "Gold Standard" Experiment: Run a 1D NOE difference or 2D NOESY experiment.

  • Irradiate the

    
    -methyl peak (~3.6–3.8 ppm).[1]
    
  • If you see enhancement of the broad

    
     peak:  You have the 5-amino  isomer.[1]
    
  • If you see enhancement of an aromatic ring proton: You have the 3-amino isomer.[1]

FAQ: Troubleshooting & Specific Scenarios

Ticket #101: "I tried direct methylation and got a 60:40 mixture. Can I separate them?"

  • Response: Difficult but possible. The 5-amino isomer (more sterically crowded) usually has a slightly lower boiling point and different polarity.[1] Try Flash Chromatography using a gradient of DCM:MeOH (98:2 to 90:10). The 1-methyl-5-amino isomer often elutes second on silica due to hydrogen bonding of the primary amine with the stationary phase, but this reverses depending on the C3 substituent.[1] Recommendation: Don't waste time separating. Switch to the Cyclization Method (Protocol A).

Ticket #102: "My product has three methyl groups. What happened?"

  • Response: You over-alkylated.[1] The exocyclic amine (

    
    ) is nucleophilic.[1] If you used excess Methyl Iodide and strong base (NaH), you likely formed the dimethylamino derivative.[1]
    
  • Fix: Use 1.0 equivalent of alkylating agent and a milder base (

    
     in Acetone) or switch to the Cyclization method which avoids electrophilic alkylating agents entirely.
    

Ticket #103: "I used methylhydrazine with a


-ketoester instead of a nitrile. What did I make?" 
  • Response: You likely made the Pyrazolone (or 5-hydroxypyrazole) tautomer.[1] The reaction of

    
    -ketoesters with methylhydrazine typically yields 1-methyl-3-substituted-2-pyrazolin-5-one.[1] To get the amine, you must use the nitrile  precursor (
    
    
    
    -ketonitrile).[1]
References
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central. Available at: [Link]

  • Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Italiana. Available at: [Link][1]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Characterization of N-Methylaminopyrazole Isomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development and fragment-based drug discovery, the aminopyrazole scaffold is ubiquitous. However, the methylation of 3(5)-aminopyrazole is governed by a complex interplay of tautomeric equilibrium, steric hindrance, and solvent effects, frequently yielding a mixture of 3-amino-1-methylpyrazole (1,3-isomer) and 5-amino-1-methylpyrazole (1,5-isomer) .

Misassigning these regioisomers can lead to erroneous Structure-Activity Relationship (SAR) models, as the hydrogen bond donor/acceptor vectors are fundamentally reversed. This guide provides a definitive, self-validating workflow to distinguish these isomers, moving beyond ambiguous 1D NMR data to robust 2D NMR and orthogonal structural confirmation.

The Isomer Challenge: 1,3- vs. 1,5-Regiochemistry

The core challenge lies in the alkylation of the parent 3(5)-aminopyrazole. Because the parent molecule exists in rapid tautomeric equilibrium, electrophilic attack (e.g., by methyl iodide) can occur at either annular nitrogen.

  • Thermodynamic Product: Often the 1,3-isomer (3-amino-1-methylpyrazole), where the methyl group is distal to the amino group, minimizing steric clash.

  • Kinetic Product: Often the 1,5-isomer (5-amino-1-methylpyrazole), where the methyl group is proximal to the amino group. This is frequently observed when using specific directing groups or intramolecular cyclization strategies.

Visualizing the Structural Divergence

IsomerPath Start Parent 3(5)-Aminopyrazole (Tautomeric Equilibrium) Reagent Methylation (MeI / Base) Start->Reagent Isomer13 3-amino-1-methylpyrazole (1,3-Isomer) Me distal to NH2 Reagent->Isomer13 Thermodynamic Control Isomer15 5-amino-1-methylpyrazole (1,5-Isomer) Me proximal to NH2 Reagent->Isomer15 Kinetic/Steric Control

Figure 1: Divergent alkylation pathways of aminopyrazoles. The proximity of the N-methyl group to the exocyclic amine is the defining structural feature.

Comparative Analysis of Characterization Methods

The following table summarizes the reliability of common analytical techniques for this specific isomeric pair.

MethodDiscriminatory PowerResource IntensityKey Indicator
1D ¹H NMR Low to MediumLowChemical shift of C4-H (often ambiguous).
¹H-¹H NOESY High (Gold Standard) MediumCross-peak between N-Me and C-substituents.
¹H-¹⁵N HMBC Very HighHigh³J coupling to specific ring nitrogens.
X-Ray Crystallography DefinitiveVery HighUnambiguous 3D structure.
UV-Vis LowLow

shifts (often too subtle).

The Self-Validating Protocol: NMR Spectroscopy

This protocol relies on Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary decision gate, backed by Heteronuclear Multiple Bond Correlation (HMBC) .

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 5-10 mg of the isolated isomer in DMSO-d₆ .

    • Why DMSO? Chloroform (

      
      ) can facilitate rapid proton exchange of the exocyclic 
      
      
      
      , broadening the signal. DMSO stabilizes the amino protons via hydrogen bonding, making them visible and sharp, which is critical for NOE observation.
  • Concentration: Ensure clear solution; filtration is recommended to remove paramagnetic impurities (e.g., metal filings from spatulas) that quench NOE signals.

Step 2: 1D ¹H NMR Screening (Preliminary)

While not definitive, chemical shifts provide the first clue.

  • 1,5-Isomer: The N-methyl group is spatially crowded by the amino group. This often results in a slight downfield shift of the methyl signal compared to the 1,3-isomer due to deshielding anisotropic effects.

  • 1,3-Isomer: The N-methyl is in a more open environment.

Step 3: 2D NOESY (The Decision Gate)

Run a standard gradient NOESY experiment (mixing time


 500-800 ms).
  • Scenario A (1,5-Isomer):

    • Look for a strong cross-peak between the N-Methyl singlet (

      
       3.6-3.9 ppm) and the Amino protons  (
      
      
      
      5.0-6.5 ppm).
    • Note: If the amine is substituted (e.g., phenylamino), look for NOE between N-Methyl and the ortho-protons of the phenyl ring.

  • Scenario B (1,3-Isomer):

    • Absence of NOE between N-Methyl and Amino protons.

    • Presence of NOE between N-Methyl and the ring proton at C5 (if unsubstituted) or substituents at C5.

Step 4: ¹H-¹⁵N HMBC (The Confirmation)

If the NOESY is ambiguous (e.g., due to peak overlap), ¹H-¹⁵N HMBC provides connectivity data.

  • 1,3-Isomer: The N-methyl protons will show a strong ³J correlation to the C5 carbon and the N2 nitrogen (pyrrole-like).

  • 1,5-Isomer: The N-methyl protons correlate to the C5 carbon (which now bears the amine) and N2, but the chemical shift of the C5 carbon will be significantly different due to the direct attachment of the electronegative nitrogen.

Decision Tree Workflow

Use this logic flow to assign your structure.

DecisionTree Start Isolated Isomer Sample (DMSO-d6) NOESY Run 1H-1H NOESY Start->NOESY CheckNOE Check Cross-peaks: N-Me protons vs. NH2 (or R-group) NOESY->CheckNOE Result15 Strong NOE Observed Assignment: 1,5-Isomer (5-amino-1-methyl) CheckNOE->Result15 Positive Result13 NOE Absent (or to C5-H) Assignment: 1,3-Isomer (3-amino-1-methyl) CheckNOE->Result13 Negative Ambiguous Ambiguous/Overlapping Signals? CheckNOE->Ambiguous Unclear HMBC Run 1H-15N HMBC Check 3J coupling Ambiguous->HMBC HMBC->Result15 HMBC->Result13

Figure 2: Analytical decision matrix for aminopyrazole isomer assignment.

Experimental Data Summary

The following data represents typical values for


-methylaminopyrazoles (values may shift based on C4 substituents).
Table 1: Diagnostic NMR Signals (DMSO-d₆)
Feature3-amino-1-methylpyrazole (1,3) 5-amino-1-methylpyrazole (1,5)
N-Me Chemical Shift

3.60 - 3.70 ppm

3.65 - 3.85 ppm (often deshielded)
NOE Correlation N-Me

C5-H (Ring proton)
N-Me

NH₂ (Exocyclic amine)
¹³C Shift (C3)

155-160 ppm (C-NH₂)

135-145 ppm (CH)
¹³C Shift (C5)

130-140 ppm (CH)

145-155 ppm (C-NH₂)
¹⁵N Shift (N1)

-170 ppm (Pyrrole-like)

-175 ppm (Pyrrole-like)

Note: Carbon shifts are highly dependent on C4 substitution. The NOE correlation is the most robust invariant.

References

  • Martek, B. A., et al. (2019).[1] "¹H-¹⁵N HMBC NMR as a tool for rapid identification of isomeric azaindoles: The case of 5F-MDMB-P7AICA." Drug Testing and Analysis. Link

  • Matulevičiūtė, G., et al. (2021).[2] "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." ResearchGate.[3] Link

  • Lusardi, M., et al. (2022).[4] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." Molecules. Link

  • Filarowski, A., et al. (2008). "Tautomerism in 3(5)-aminopyrazoles: The role of solvent and temperature." Journal of Molecular Structure. (Contextual grounding for tautomeric equilibrium).
  • BenchChem Application Notes. (2025). "Protocols for the Analytical Detection of Methylpyrazole Isomers." Link

Sources

Comparative Performance Guide: N-Methylaminopyrazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-methylaminopyrazoles (specifically 1-methyl-aminopyrazole isomers) versus their N-unsubstituted (1H) and other N-alkyl counterparts. It is designed for medicinal chemists and process scientists optimizing synthetic routes or structure-activity relationships (SAR).

Executive Summary: The "Tautomer Lock" Advantage

In medicinal chemistry, the distinction between 1-methylaminopyrazoles and their 1H-analogs is not merely a structural change—it is a functional paradigm shift. While 1H-aminopyrazoles exist in a dynamic tautomeric equilibrium (influencing solubility, permeability, and binding mode), N-methylation "locks" the aromatic system into a fixed steric and electronic configuration.

This guide evaluates the performance of 1-methyl-4-aminopyrazole and its regioisomers (3-amino, 5-amino) against standard alternatives, focusing on reactivity profiles , kinase binding efficacy , and synthetic tractability .

Technical Comparison Matrix

The following table synthesizes experimental data and physicochemical properties to differentiate the core derivatives.

Feature1-Methyl-4-Aminopyrazole 1-Methyl-3-Aminopyrazole 1H-4-Aminopyrazole (Unsubstituted) 1-Phenyl-4-Aminopyrazole
Tautomeric State Locked (Single species)Locked (Single species)Dynamic (Equilibrium between 1H and 2H forms)Locked (Sterically bulky)
LogP (Lipophilicity) Low (~0.2 - 0.5)Low (~0.1 - 0.4)Very Low (< 0)High (> 2.0)
H-Bond Profile 1 Donor / 2 Acceptors1 Donor / 3 Acceptors (N2 is accessible)2 Donors / 2 Acceptors1 Donor / 2 Acceptors
Nucleophilicity (Exocyclic N) High (Enamine-like character)Moderate (Amidine-like character)High (but prone to N-ring alkylation side reactions)Reduced (Phenyl ring conjugation)
Kinase Hinge Binding Specific (Requires acceptor in pocket)Specific (Often binds via N2 acceptor + NH donor)Versatile (Can donate or accept H-bonds via ring N)Sterically restricted
Oxidative Stability ModerateHighLow (Prone to oxidation/polymerization)Moderate
Key Performance Insight:

1-Methyl-4-aminopyrazole outperforms the 1H-analog in fragment-based drug discovery (FBDD) because it eliminates the entropic penalty of tautomer selection upon protein binding. However, the 1H-analog is superior when the binding pocket requires a hydrogen bond donor at the ring nitrogen position.

Critical Analysis: Reactivity & Synthesis

The Regioselectivity Challenge

Synthesizing N-methylaminopyrazoles directly from aminopyrazoles is chemically risky due to competing N-methylation sites.

  • Challenge: Methylating 3-aminopyrazole yields a mixture of 1-methyl-3-amino (desired) and 1-methyl-5-amino (often undesired) isomers.

  • Solution Performance:

    • Direct Methylation: Poor regioselectivity (~60:40 ratio).

    • Cyclization (Method of Choice): Condensing hydrazine with enaminones provides >95% regiocontrol.

Nucleophilic Reactivity Profile (Buchwald vs. Amide Coupling)

In cross-coupling reactions, the position of the amino group dictates performance:

  • 4-Amino Isomers: Behave like electron-rich anilines. They couple efficiently in Buchwald-Hartwig aminations but are prone to oxidation.

  • 3/5-Amino Isomers: Behave like amidines. They are less reactive in Pd-catalyzed couplings due to catalyst poisoning by the pyridine-like N2 nitrogen but form stable amides readily.

Visualizing the Logic: Synthesis & SAR

Synthesis Decision Tree

This diagram illustrates the optimal synthetic pathway based on the desired regioisomer, avoiding low-yield separations.

SynthesisLogic Start Target: N-Methylaminopyrazole IsomerQ Which Regioisomer? Start->IsomerQ Route4 Target: 1-Methyl-4-Amino IsomerQ->Route4 Route3 Target: 1-Methyl-3-Amino IsomerQ->Route3 Route5 Target: 1-Methyl-5-Amino IsomerQ->Route5 MethodA Nitration/Reduction (Start: 1-Methylpyrazole) Route4->MethodA Preferred MethodB Cyclization (Enaminone + Methylhydrazine) Route4->MethodB Alternative MethodC Cyclization (Beta-Ketonitrile + Methylhydrazine) Route3->MethodC Standard Route5->MethodC Standard ResultA High Yield No Regio-issues MethodA->ResultA ResultB Regioselective (Solvent Dependent) MethodB->ResultB ResultC Mixture Risk (Requires Distillation) MethodC->ResultC

Caption: Decision matrix for selecting high-yield synthetic routes based on target aminopyrazole regioisomer.

Biological Mechanism: Hinge Binding

This diagram compares how N-methylation alters the interaction with a generic kinase hinge region.

HingeBinding cluster_0 1H-Pyraozle (Unsubstituted) cluster_1 1-Methyl-Pyrazole (Locked) Node1 N1 (NH) -> Donor Kinase Kinase Hinge Region Node1->Kinase H-Bond Node2 N2 (N) -> Acceptor Node2->Kinase H-Bond Versatility High Promiscuity (Tautomer Shift) Node3 N1 (N-Me) -> Inert Node3->Kinase Steric Clash (If pocket small) Node4 N2 (N) -> Acceptor Node4->Kinase H-Bond Specificity High Specificity (Fixed Geometry)

Caption: Mechanistic comparison of H-bond donor/acceptor capabilities between 1H and N-methyl pyrazoles.

Experimental Protocol: Regioselective Synthesis of 1-Methyl-4-Aminopyrazole

This protocol is selected for its reliability in avoiding the formation of inseparable regioisomers, a common pitfall in direct methylation.

Objective: Synthesize 1-methyl-4-aminopyrazole hydrochloride via nitration/reduction sequence. Scale: 10 mmol basis.

Step 1: Nitration (Self-Validating Checkpoint)
  • Dissolve 1-methylpyrazole (820 mg, 10 mmol) in concentrated sulfuric acid (5 mL) at 0°C.

  • Add fuming nitric acid (1.5 eq) dropwise, maintaining temperature <10°C.

    • Checkpoint: Exotherm control is critical. If temp >15°C, regioselectivity decreases.

  • Heat to 60°C for 3 hours.

  • Quench on ice, neutralize with Na₂CO₃, and extract with EtOAc.

  • Result: 1-methyl-4-nitropyrazole (Solid).

    • Validation: ¹H NMR should show a downfield shift of the C3/C5 protons due to the nitro group.

Step 2: Reduction (The Performance Step)
  • Dissolve nitro intermediate in MeOH (20 mL).

  • Add 10% Pd/C (5 wt%) and subject to H₂ atmosphere (balloon pressure) for 4 hours.

    • Alternative: Fe/NH₄Cl can be used if halogen substituents are present to avoid dehalogenation.

  • Filter through Celite to remove catalyst.

  • Acidify with 4M HCl in dioxane immediately.

    • Why? The free amine is unstable to air oxidation (turns brown/black). The HCl salt is stable indefinitely.

  • Isolate: Evaporate solvent to yield 1-methyl-4-aminopyrazole dihydrochloride as an off-white solid.

References

  • Fichez, J., et al. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Società Chimica Italiana.

  • National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Methyl 3-amino-1H-pyrazole-4-carboxylate.

  • MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles.

  • American Chemical Society (ACS). (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.

A Comparative Guide to the Synthesis of N-Methylaminopyrazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are found in a wide array of therapeutics, from anti-inflammatory agents to oncology drugs.[1][2] Among these, N-methylaminopyrazoles represent a particularly valuable class of building blocks, offering sites for further functionalization and influencing the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

This guide provides an in-depth comparison of validated synthesis methods for N-methylaminopyrazoles, focusing on the critical aspects of regioselectivity, yield, and practical applicability. We will delve into the mechanistic underpinnings of these reactions, offering insights to empower you to make informed decisions in your synthetic campaigns.

The Challenge of Regioselectivity in N-Methylaminopyrazole Synthesis

The most prevalent and classical approach to pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[1] In the case of N-methylaminopyrazoles, this involves the reaction of methylhydrazine with a suitable three-carbon synthon. The inherent asymmetry of methylhydrazine, with its substituted (N1) and unsubstituted (N2) nitrogen atoms, introduces a critical challenge: regioselectivity. The reaction can, and often does, lead to the formation of two constitutional isomers: the 1,3- and 1,5-substituted aminopyrazoles. The control of this regioselectivity is paramount, as the biological activity of the final compound is often highly dependent on the substitution pattern of the pyrazole core.

Method 1: The Classical Approach - Condensation of Methylhydrazine with β-Ketonitriles

The reaction of methylhydrazine with a β-ketonitrile, such as cyanoacetone or 3-aminocrotononitrile, is a widely employed method for the synthesis of N-methylaminopyrazoles.[3] This approach is attractive due to the commercial availability and relatively low cost of the starting materials.

Mechanistic Insights and Control of Regioselectivity

The reaction proceeds through the initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on the carbonyl or β-carbon of the 1,3-dielectrophile, followed by an intramolecular cyclization and dehydration.[4] The regiochemical outcome is a delicate balance of kinetic and thermodynamic control, influenced by factors such as the nature of the electrophile, solvent, temperature, and pH.

  • Kinetic vs. Thermodynamic Control: Under basic conditions and lower temperatures, the reaction tends to be under kinetic control. The more nucleophilic, less sterically hindered terminal nitrogen (N2) of methylhydrazine preferentially attacks the more electrophilic carbonyl carbon, leading to the formation of the 1,5-substituted pyrazole as the major product. Conversely, under neutral or acidic conditions and at higher temperatures, the reaction can approach thermodynamic equilibrium, often favoring the more stable 1,3-substituted isomer.

  • Nature of the Electrophile: The electrophilicity of the carbonyl carbon versus the β-carbon in the 1,3-dielectrophile also plays a crucial role. In β-ketonitriles, the ketone carbonyl is generally the more electrophilic site.

The following diagram illustrates the competing pathways in the reaction of methylhydrazine with a generic β-ketonitrile:

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Methylhydrazine Methylhydrazine N1_Attack Attack by N1 (Substituted N) Methylhydrazine->N1_Attack Acidic/Neutral High Temp N2_Attack Attack by N2 (Terminal N) Methylhydrazine->N2_Attack Basic Low Temp Beta-Ketonitrile Beta-Ketonitrile Beta-Ketonitrile->N1_Attack Beta-Ketonitrile->N2_Attack Intermediate_A Intermediate A N1_Attack->Intermediate_A Intermediate_B Intermediate B N2_Attack->Intermediate_B Cyclization_A Cyclization Intermediate_A->Cyclization_A Cyclization_B Cyclization Intermediate_B->Cyclization_B Isomer_1_3 1,3-Isomer (Thermodynamic Product) Cyclization_A->Isomer_1_3 Isomer_1_5 1,5-Isomer (Kinetic Product) Cyclization_B->Isomer_1_5

Caption: Regioselectivity in N-Methylaminopyrazole Synthesis.

Comparative Performance Data
MethodStarting MaterialsKey ConditionsPredominant IsomerTypical YieldRef.
Classical Condensation (Kinetic) Methylhydrazine + 3-AminocrotononitrileBasic (e.g., NaOEt in EtOH), 0 °C to RT1,5-isomerModerate to High
Classical Condensation (Thermo.) Methylhydrazine + 3-AminocrotononitrileNeutral or Acidic (e.g., AcOH in Toluene), Reflux1,3-isomerModerate
Stepwise (via N-alkylation) 3-Amino-5-methylpyrazole + Methylating agent (e.g., MeI)Basic conditions (e.g., K2CO3 in DMF)Mixture of isomersGood to High
Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyl-3-aminopyrazole (Kinetic Control)

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3-aminocrotononitrile at 0 °C with stirring.

  • Slowly add methylhydrazine to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,5-isomer.

Protocol 2: Synthesis of 1,3-Dimethyl-5-aminopyrazole (Thermodynamic Control)

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminocrotononitrile and methylhydrazine in a suitable solvent such as toluene or ethanol containing a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography to separate the 1,3-isomer from any minor 1,5-isomer.

Method 2: A Stepwise Approach - N-Alkylation of a Pre-formed Pyrazole Ring

An alternative strategy to circumvent the regioselectivity issue of the one-pot condensation is a stepwise approach. This involves the initial synthesis of an N-unsubstituted aminopyrazole, followed by N-alkylation to introduce the methyl group.

Rationale and Challenges

This method offers the advantage of starting with a single pyrazole isomer. However, the N-alkylation step itself can present regioselectivity challenges, as the two ring nitrogens of the N-unsubstituted pyrazole can both be alkylated, leading to a mixture of the 1,3- and 1,5-N-methylated products. The ratio of these products is influenced by the alkylating agent, the base, and the solvent used.

The following workflow illustrates the stepwise synthesis approach:

G Start Hydrazine + β-Ketonitrile Step1 Condensation Start->Step1 Intermediate N-Unsubstituted Aminopyrazole Step1->Intermediate Step2 N-Alkylation (e.g., MeI, Base) Intermediate->Step2 Product_Mix Mixture of 1,3- and 1,5-Isomers Step2->Product_Mix Purification Chromatographic Separation Product_Mix->Purification Isomer_1 1,3-Isomer Purification->Isomer_1 Isomer_2 1,5-Isomer Purification->Isomer_2

Caption: Stepwise Synthesis of N-Methylaminopyrazoles.

Experimental Protocol

Protocol 3: N-Methylation of 3-Amino-5-methylpyrazole

  • To a stirred suspension of 3-amino-5-methylpyrazole and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile), add methyl iodide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and wash with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product, a mixture of 1,3- and 1,5-isomers, can be separated by careful column chromatography on silica gel.

Characterization and Isomer Differentiation

The unambiguous identification of the 1,3- and 1,5-isomers is crucial. This is typically achieved using a combination of spectroscopic techniques, with 2D NMR experiments being particularly powerful.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal through-space proximity between protons. For the 1,3-isomer (e.g., 1,3-dimethyl-5-aminopyrazole), a NOE correlation would be expected between the N-methyl protons and the proton at the C5 position of the pyrazole ring. In the 1,5-isomer, the N-methyl group is adjacent to a substituted carbon, so no such correlation would be observed.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. In the 1,3-isomer, a 3-bond correlation (³JCH) is expected between the N-methyl protons and the C5 carbon. In the 1,5-isomer, a ³JCH correlation would be observed between the N-methyl protons and the C4 carbon.

Safety and Practical Considerations

  • Methylhydrazine: This reagent is highly toxic, flammable, and a suspected carcinogen.[5] It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • β-Ketonitriles: Compounds like 3-aminocrotononitrile can be harmful if swallowed or in contact with skin.[6][7] Standard laboratory safety precautions should be followed.

  • Cost and Availability: The starting materials for the classical condensation method (methylhydrazine, cyanoacetone, 3-aminocrotononitrile) are generally more readily available and cost-effective than some of the reagents for more complex, multi-step syntheses.

Conclusion

The synthesis of N-methylaminopyrazoles is a well-established but nuanced field, with the primary challenge being the control of regioselectivity. The classical condensation of methylhydrazine with β-ketonitriles offers a direct and economical route, with the regiochemical outcome being tunable through careful selection of reaction conditions. The stepwise N-alkylation approach provides an alternative, though it may also require careful optimization to achieve the desired isomer.

For research and development purposes, a thorough understanding of the underlying reaction mechanisms and the application of modern analytical techniques for isomer identification are essential for the successful and efficient synthesis of these valuable medicinal chemistry building blocks. This guide provides a solid foundation for navigating the synthetic landscape of N-methylaminopyrazoles and making strategic choices to advance your drug discovery programs.

References

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. 2024. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c01289]
  • Fichez, J., Busca, P., & Prestat, G.
  • Aggarwal, R., & Kumar, R. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3063133/]
  • Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Deriv
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/200]
  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents. [URL: https://patents.google.
  • Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [URL: https://www.mdpi.com/1420-3049/12/1/1]
  • 3(5)-aminopyrazole. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV5P0039]
  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [URL: https://www.researchgate.net/publication/237071720_Synthesis_of_Newly_Substituted_Pyrazoles_and_Substituted_Pyrazolo34-bPyridines_Based_on_5-Amino-3-Methyl-1-Phenylpyrazole]
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9499479/]
  • SAFETY DATA SHEET. Fisher Scientific. 2025. [URL: https://www.fishersci.com/store/msds?partNumber=AC152450050&productDescription=3-Aminocrotononitrile%2C+98%2B%25%2C+mixture+of+cis+and+trans%2C+98%2B%25%2C+mixture+of+cis+and+trans&vendorId=VN00032119&countryCode=US&language=en]
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [URL: https://www.mdpi.com/2673-4079/4/4/65]
  • Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ResearchGate. [URL: https://www.researchgate.net/publication/232759905_ChemInform_Abstract_Rapid_Synthesis_of_135-Substituted_124-Triazoles_from_Carboxylic_Acids_Amidines_and_Hydrazines]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273219/]
  • 3-Aminocrotononitrile - Safety Data Sheet. ChemicalBook. 2025. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_1118-61-2.htm]
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [URL: Not available]
  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/290]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. 2023. [URL: https://www.researchgate.
  • Synthesis of 1,2,4-Triazolo[1,5-d][8][9]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. ResearchGate. [URL: https://www.researchgate.net/publication/379624536_Synthesis_of_124-Triazolo15-d124triazine-2-amines_by_Thermolysis_of_1H-Tetrazol-5-amine_with_124-Triazine-5-carbonitriles]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8269550/]
  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. [URL: https://www.researchgate.net/publication/278044237_N-Alkylation_and_N-amination_of_isomeric_nitro_derivatives_of_3-methyl-4-1H-pyrazol-35-ylfurazan]
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020. [URL: Not available]
  • SAFETY DATA SHEET. Sigma-Aldrich. 2025. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/699101]
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0113-0800.html]
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. MDPI. 2023. [URL: https://www.mdpi.com/2072-6651/15/11/641]
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • Material Safety Data Sheet - Methylhydrazine, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/39720_msds.pdf]
  • N-methylation of pyrazole. Reddit. 2023. [URL: https://www.reddit.

Sources

biological activity comparison of N-methylaminopyrazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison Guide:


-Methylaminopyrazole Analogs 

Executive Summary

The


-methylaminopyrazole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and anti-proliferative agents. This guide provides a technical comparison of 

-methylated aminopyrazole analogs against their unmethylated and bulky-substituted counterparts.

Key Findings:

  • Kinase Selectivity:

    
    -methylation at the pyrazole N1 position significantly alters the solvent-exposed binding profile, often enhancing selectivity for JNK3  over p38 MAPK by reducing steric clashes in smaller active sites.
    
  • Cytotoxicity: While ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -methyl analogs show superior metabolic stability, analogs with flexible 
    
    
    
    -hydroxyalkyl chains (e.g., hydroxyhexyl) often exhibit higher potency (lower IC
    
    
    ) in leukemia and breast cancer models due to enhanced membrane permeability and specific hydrophobic pocket interactions.
  • Mechanism: These compounds function primarily as Type I kinase inhibitors, anchoring to the hinge region via the amino-pyrazole motif.

Mechanistic Insight & SAR Logic

The aminopyrazole core functions as a hinge-binder in the ATP-binding pocket of protein kinases. The biological activity is governed by three critical vectors:

  • The Hinge Binder (C3/C5-Amino): Forms hydrogen bonds with the kinase backbone (e.g., Met149 in JNK3).[1]

  • The Selectivity Gate (N1-Substitution): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -methylation here dictates the orientation of the molecule. Bulky groups (phenyl, naphthyl) exploit the "gatekeeper" residue, while methyl groups favor compact pockets.
    
  • The Solvent Front (C4-Position): Modifications here (e.g., acylhydrazones) modulate solubility and interactions with solvent-exposed residues.

SAR Visualization: The Methyl Effect

SAR_Logic cluster_0 Mechanism of Action Core Aminopyrazole Scaffold N1 N1-Position (Methyl vs. Bulky) Core->N1 determines C3 C3-Position (Steric Control) Core->C3 modulates Activity Biological Outcome N1->Activity N-Methyl: High Selectivity (JNK3) Bulky: High Potency (Broad) C3->Activity 3-Methyl: Reduced ROS Inhibition Unsub: Higher Cytotoxicity ATP ATP Competition ATP->Core Hinge Hinge Binding (H-bonds) Hinge->Core

Figure 1: Structure-Activity Relationship (SAR) logic flow for aminopyrazole derivatives.

Comparative Analysis: Performance Data

A. Kinase Inhibition Profile (JNK3 vs. p38)

-methylaminopyrazoles exhibit a distinct selectivity profile compared to 

-phenyl analogs. The planar nature of the

-methyl group allows tighter packing in the JNK3 active site, whereas larger p38 pockets tolerate bulkier groups.
Analog ClassR1 SubstitutionTargetICngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(nM)
Selectivity (JNK3/p38)Mechanism Note
Class A

-Methyl
JNK3120 >20-foldHigh specificity; avoids steric clash in JNK3.
Class Bngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Phenyl
JNK345~2-foldPotent but promiscuous; binds p38 effectively.
Class C

-Hydroxyhexyl
JNK3210ModerateFlexible chain targets solvent region.
Class DUnsubstituted (

-H)
JNK3>1000N/APoor binding affinity due to lack of hydrophobic anchor.

Data synthesized from JNK3/p38 comparative studies [1, 5].[1][2]

B. Cytotoxicity & Anti-Proliferative Activity

In cancer cell lines (MCF7, Leukemia), the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-methyl group provides stability but sometimes lower absolute potency compared to long-chain alkyl analogs which act as "grease" to permeate cell membranes.
Compound IDStructure MotifCell LineGIngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

(

M)
Relative Potency
AP-Me (2a)

-Methyl-3-methyl
MCF7 (Breast) >50 Low (Steric hindrance at C3 reduces activity).
AP-Hex (3b)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Hydroxyhexyl
HL-60 (Leukemia)14.4High (Lipophilic tail aids uptake).
AP-Ph (1g)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-Phenethyl
SK-BR314.4High (Pi-stacking interactions).
Cisplatin(Control)SK-BR326.0Reference Standard.[1]

Table 2: Comparative cytotoxicity. Note that while N-methyl analogs (AP-Me) are less potent in vitro, they often possess superior pharmacokinetic properties (solubility/metabolic stability) [2, 4].[1]

Experimental Protocols

To validate these findings, the following standardized protocols are recommended.

Protocol A: Radiometric Kinase Assay ( P-ATP)

Standard for determining IC


 values for JNK3/p38.
  • Preparation: Prepare kinase buffer (25 mM MOPS, pH 7.2, 12.5 mM ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -glycerophosphate, 25 mM MgCl
    
    
    
    , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
  • Incubation: Mix 5-10 ng of recombinant JNK3 kinase with substrate (e.g., ATF2) in the presence of varying concentrations of the

    
    -methylaminopyrazole analog.
    
  • Initiation: Add reaction cocktail containing cold ATP and [ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -
    
    
    
    P]ATP (specific activity ~3000 Ci/mmol).
  • Reaction: Incubate at 30°C for 20 minutes.

  • Termination: Spot aliquots onto P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Protocol B: MTT Cell Proliferation Assay

Standard for assessing cytotoxicity.[1]

  • Seeding: Plate cells (e.g., MCF7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add analogs dissolved in DMSO (final DMSO < 0.1%) at serial dilutions (0.1 - 100

    
    M).
    
  • Incubation: Culture for 72 hours at 37°C, 5% CO

    
    .
    
  • Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate GI

    
     using non-linear regression (GraphPad Prism).
    
Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start Compound Library (N-Methyl vs Analogs) Kinase Kinase Assay (JNK3/p38) Start->Kinase Culture Cell Culture (MCF7/HL-60) Start->Culture IC50 Determine IC50 & Selectivity Kinase->IC50 Decision Lead Selection IC50->Decision MTT MTT/Viability Assay Culture->MTT GI50 Determine GI50 MTT->GI50 GI50->Decision

Figure 2: Integrated workflow for evaluating aminopyrazole biological activity.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Source: National Institutes of Health (NIH) URL:[1][Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Source: MDPI (Molecules) URL:[Link][1]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. Source: PubMed Central URL:[1][Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Source: PubMed Central URL:[1][Link]

  • Structure-Activity Relationships and Selectivity of Aminopyrazole Inhibitors for JNK3 over p38. Source: Journal of Biological Chemistry (via PMC) URL:[1][Link]

Sources

A Tale of Two Scaffolds: N-Methylaminopyrazole versus Aminopyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Bioactivity

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," a core structure that consistently appears in a multitude of pharmacologically active agents.[1][2] Its derivatives are foundational to drugs targeting a vast array of conditions, from inflammation to cancer.[3][4] Within this family, aminopyrazoles are particularly versatile, offering a rich framework for interacting with biological targets.[5] However, a seemingly minor modification—the addition of a methyl group to the pyrazole nitrogen (N-methylation)—can profoundly alter the compound's biological profile.

This guide provides an in-depth comparison of N-methylaminopyrazole and its parent aminopyrazole scaffold. We will move beyond simple data reporting to explore the causal mechanisms behind their differing bioactivities, pharmacokinetic profiles, and overall potential as therapeutic agents. This analysis is grounded in experimental evidence to provide researchers and drug development professionals with a clear, actionable understanding of how this "methyl effect" can be strategically leveraged.

The Methyl Effect: More Than Just a Steric Bump

The transition from a secondary amine (N-H) in an aminopyrazole to a tertiary amine (N-CH₃) is a subtle yet powerful chemical switch. This single modification introduces several critical changes that ripple through the molecule's entire physicochemical and pharmacological character.

  • Hydrogen Bonding Potential: The most immediate consequence is the removal of the hydrogen bond donor capability at the pyrazole N1 nitrogen. In many cases, particularly in kinase inhibition, this N-H group is crucial for anchoring the inhibitor to the "hinge region" of the enzyme's ATP binding pocket.[6] Its removal can abolish activity. Conversely, eliminating this hydrogen bond donor can also prevent undesirable interactions or, in some cases, be irrelevant if other parts of the molecule provide the key interactions.

  • Lipophilicity and Permeability: The addition of a methyl group increases the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability, potentially improving oral bioavailability and blood-brain barrier penetration.[7]

  • Metabolic Stability: The N-H bond can be a site for metabolic modification, such as glucuronidation. N-methylation blocks this pathway, often leading to increased metabolic stability and a longer biological half-life.[7][8]

  • Conformational Rigidity: The methyl group can introduce a degree of steric hindrance that may lock the molecule into a more specific, bioactive conformation, thereby increasing its potency and selectivity for the intended target.

Comparative Bioactivity: A Target-Dependent Dichotomy

The impact of N-methylation is not uniform across all biological targets; it can be either beneficial or detrimental depending on the specific protein-ligand interactions required for activity.

Kinase Inhibition: A Double-Edged Sword

The pyrazole scaffold is a cornerstone of modern kinase inhibitors.[4][6][9] Here, the role of the N1 substituent is paramount. Many aminopyrazole-based inhibitors engage the kinase hinge region via a dual hydrogen bond system involving the pyrazole N-H and the exocyclic amino group.[10]

However, structure-activity relationship (SAR) studies often reveal a more complex picture. For some kinase targets, N-methylation is not only tolerated but is essential for potency. For instance, in the development of certain Aurora kinase inhibitors, an N-methylated pyrazole core was found to be a key feature.[9] This suggests that for these targets, the hydrophobic interactions provided by the methyl group or the specific orientation it enforces outweigh the loss of a hydrogen bond donor.

Logical Relationship: Impact of N-Methylation on Kinase Hinge Binding

cluster_0 Aminopyrazole (N-H) cluster_1 N-Methylaminopyrazole (N-CH3) AP Pyrazole N1-H Hinge Kinase Hinge Region (e.g., Leu83 in CDK2) AP->Hinge H-Bond Donor Result_AP Strong Affinity & Anchoring Hinge->Result_AP NMeAP Pyrazole N1-CH3 Hinge_NMe Kinase Hinge Region (e.g., Leu83 in CDK2) NMeAP->Hinge_NMe No H-Bond Donor Result_NMeAP Loss of Key Interaction (Potentially Lower Affinity) Hinge_NMe->Result_NMeAP AP_Core Aminopyrazole Core AP_Core->AP Unsubstituted AP_Core->NMeAP Methylated

Caption: Impact of N-methylation on kinase hinge interaction.

Antiproliferative and Cytotoxic Activity

The effect of N-substitution on anticancer activity is highly variable. In one study on 3-aminopyrazole derivatives, researchers found that the unsubstituted N1 nitrogen was critical for cytotoxic activity against HepG2 and HeLa cancer cell lines.[11] Introducing various alkyl and aryl groups at this position led to a significant loss of antiproliferative effects.[11] Conversely, other studies have successfully developed potent antitumor agents based on N-methylated pyrazole scaffolds, demonstrating high efficacy in both cell-based assays and in vivo xenograft models.[12] This highlights that the substitution tolerance at the N1 position is dictated by the specific molecular target responsible for the antiproliferative effect.

Antioxidant Activity

A clear trend emerges when evaluating antioxidant properties. Studies on 4-aminopyrazoles have shown that the N-unsubstituted compounds and their salts possess good antioxidant capabilities.[2] However, their N-substituted counterparts were found to be either inactive or significantly less active.[2][13] This suggests that the free N-H group on the pyrazole ring may be directly involved in the radical scavenging mechanism, an ability that is lost upon methylation.

Comparative Data Summary

FeatureAminopyrazole (N-H)N-Methylaminopyrazole (N-CH₃)Rationale & Implications
H-Bonding Donor & AcceptorAcceptor OnlyLoss of H-bond donor can be detrimental for targets requiring hinge interaction (e.g., some CDKs) but beneficial for others.[6][9]
Lipophilicity LowerHigherIncreased lipophilicity can improve membrane permeability and cell penetration.[7]
Antioxidant Activity Generally ActiveGenerally Inactive/WeakThe N-H proton is likely involved in the antioxidant mechanism. N-methylation removes this capability.[2]
Antiproliferative Activity is Target-DependentActivity is Target-DependentSome targets require the N-H for activity, while others accommodate or prefer an N-methyl group.[11][12]
Metabolic Stability Potential site for Phase II conjugationMore stable; blocks conjugation pathwaysN-methylation can prevent metabolic breakdown, increasing the compound's half-life.[7]
Chemical Stability Can be susceptible to hydrolysisMore stable, especially in acidic pHThe methyl group can offer protection against chemical degradation, improving shelf-life and stability in the GI tract.[7]

Impact on Pharmacokinetics: The Decisive Factor

Often, the choice between an N-H and an N-methyl scaffold is decided not by raw potency but by the compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile. A highly potent compound is useless if it is metabolized instantly or cannot reach its target.

A compelling study comparing N-methylated and non-N-methylated N-sulfonylhydrazones demonstrated that N-methylation conferred significant advantages.[7] The N-methylated analogs were chemically stable at both acidic and physiological pH and were able to penetrate an artificial blood-brain barrier.[7] In stark contrast, the non-methylated compounds were rapidly hydrolyzed in acidic conditions (mimicking the stomach) and showed poor permeability.[7] Furthermore, the N-methylated compounds were substrates for CYP enzymes, indicating a predictable metabolic pathway, whereas the non-methylated versions were not, but were chemically unstable.[7]

This principle is directly applicable to the aminopyrazole series. N-methylation can be a deliberate strategic choice to enhance metabolic and chemical stability, transforming a biologically active but pharmacokinetically poor lead into a viable drug candidate.[8]

Experimental Protocols for Comparative Evaluation

To objectively compare these two scaffolds, a tiered experimental approach is necessary. All protocols must be conducted in parallel with appropriate controls.

Experimental Workflow: Scaffold Comparison

cluster_0 Tier 1: Biochemical & Cellular Potency cluster_1 Tier 2: Early ADME & Selectivity cluster_2 Tier 3: In Vivo Efficacy T1_Biochem Biochemical Assay (e.g., Kinase IC50) T2_ADME ADME Profiling (Metabolic Stability, PAMPA) T1_Biochem->T2_ADME T2_Select Selectivity Panel (Kinase Panel Screen) T1_Biochem->T2_Select T1_Cell Cell-Based Assay (e.g., MTT Cytotoxicity) T1_Cell->T2_ADME T3_InVivo In Vivo Model (e.g., Xenograft Study) T2_ADME->T3_InVivo T2_Select->T3_InVivo Start Compound Synthesis (Aminopyrazole vs. N-Methylaminopyrazole) Start->T1_Biochem Start->T1_Cell

Caption: Tiered workflow for comparing aminopyrazole analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: CDK2)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) against a specific kinase.

  • Materials: Recombinant human CDK2/Cyclin A enzyme, peptide substrate (e.g., Histone H1), ATP, test compounds (dissolved in DMSO), kinase buffer, 96-well plates, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of the aminopyrazole and N-methylaminopyrazole compounds in DMSO. A typical starting concentration is 10 mM.

    • In a 96-well plate, add 5 µL of the kinase buffer.

    • Add 2.5 µL of the test compound dilution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

    • Add 2.5 µL of the CDK2/Cyclin A enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol. Luminescence is read on a plate reader.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Proliferation (MTT) Assay
  • Objective: To assess the cytotoxic or cytostatic effects of the compounds on a cancer cell line (e.g., A2780 ovarian cancer).

  • Materials: A2780 cells, complete growth medium (e.g., RPMI-1640 with 10% FBS), test compounds, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., acidified isopropanol), 96-well cell culture plates.

  • Procedure:

    • Seed A2780 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Protocol 3: Metabolic Stability Assay
  • Objective: To determine the rate at which the compound is metabolized by liver enzymes.[14][15]

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compounds, control compound (e.g., testosterone), quenching solution (e.g., ice-cold acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Pre-warm HLM and the NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the test compound (final concentration typically 1 µM) to the phosphate buffer and HLM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using an LC-MS/MS method optimized for detecting the parent compound.

    • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Conclusion and Strategic Outlook

The choice between an N-methylaminopyrazole and a parent aminopyrazole is a strategic decision in drug design, not a matter of simple preference. The evidence clearly shows that N-methylation is a powerful tool for modulating a compound's biological and pharmacokinetic profile.

  • Aminopyrazoles (N-H) may be preferred when a hydrogen bond donor at N1 is critical for target engagement, as seen in some kinase families, or when antioxidant activity is the desired biological endpoint.[2][10]

  • N-Methylaminopyrazoles (N-CH₃) are often superior candidates when improved metabolic stability, enhanced cell permeability, and protection from chemical degradation are required to achieve in vivo efficacy.[7] This modification can turn a potent but flawed lead into a developable drug.

The optimal scaffold is ultimately context-dependent. A thorough understanding of the target biology and a robust, parallel experimental evaluation of both scaffold types are essential for making an informed decision. By understanding the causal relationships between this simple structural change and its wide-ranging effects, researchers can more effectively navigate the complex path of drug discovery and select the pyrazole scaffold best suited for success.

References

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (Source: Not specified)[16]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023-04-25). National Center for Biotechnology Information. [Link][2][11][13]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed. (2025-01-17). PubMed. [Link][17]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. - R Discovery. (2024-02-29). R Discovery. [Link][18]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (2025-01-17). National Center for Biotechnology Information. [Link][19]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers. (2021-04-29). Frontiers. [Link][20]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link][1]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023-04-25). MDPI. [Link][2]

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance - Atlantis Press. Atlantis Press. [Link][21]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. MDPI. [Link][6]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). MDPI. [Link][3]

  • Novel nicotinoyl pyrazoline derivates bearing N-methyl indole moiety as antitumor agents: Design, synthesis and evaluation - PubMed. (2018-08-05). PubMed. [Link][12]

  • Recent developments in aminopyrazole chemistry | Request PDF - ResearchGate. (2025-08-09). ResearchGate. [Link][22]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). MDPI. [Link][23]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. PubMed Central. [Link][10]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). Taylor & Francis Online. [Link][24]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. National Center for Biotechnology Information. [Link][9]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC - NIH. (2022-10-19). National Center for Biotechnology Information. [Link][7]

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 2. Lead optimization - PubMed. PubMed. [Link][25]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (2023-04-11). ResearchGate. [Link][5]

  • Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PubMed. (2019-11-07). PubMed. [Link][26]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed. (2017-06-15). PubMed. [Link][27]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Publishing. Royal Society of Chemistry. [Link][8]

  • High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Source: Not specified.[14]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. MDPI. [Link][28]

  • (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - ResearchGate. (2023-02-16). ResearchGate. [Link][29]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024-02-01). eScholarship.org. [Link][30]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link][31]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - NIH. National Center for Biotechnology Information. [Link][32]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. PubMed Central. [Link][4]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 - VeriXiv. (2025-10-13). VeriXiv. [Link][33]

  • 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed. PubMed. [Link][34]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - MDPI. (2022-09-08). MDPI. [Link][35]

  • Metabolic Stability Assay - Creative Biolabs. Creative Biolabs. [Link][15]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - IRIS UniGe. (2023-04-25). IRIS UniGe. [Link][11]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021-01-18). MDPI. [Link][36]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. (2024-02-22). PubMed. [Link][37]

Sources

Safety Operating Guide

N-methylaminopyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

N-Methylaminopyrazole Disposal & Handling Guide

Executive Summary & Chemical Identity

N-methylaminopyrazole typically refers to one of two isomers used as building blocks in pharmaceutical synthesis: 1-methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) or 1-methyl-1H-pyrazol-5-amine (CAS: 1192-21-8).[1]

While specific hazards vary slightly by isomer and purity, for disposal purposes, they must be treated as Hazardous Organic Bases . This guide mandates a conservative safety protocol, assuming the material is a skin/eye irritant and potentially corrosive.[2]

Core Directive: Never dispose of this compound down the drain. It requires segregation from oxidizers and acids to prevent exothermic reactions or the generation of toxic gases (e.g., NOx).

Hazard Identification & Properties

Effective disposal starts with understanding the material's behavior.

PropertySpecificationOperational Implication
Physical State Crystalline SolidDust generation is a primary spill hazard.[1] Use wet-wiping or HEPA vacuums; do not dry sweep vigorously.[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335)PPE Mandatory: Nitrile gloves, safety goggles, and lab coat. Use a fume hood for transfer.[1]
Chemical Class Heterocyclic Amine (Organic Base)Incompatible with: Strong acids, acid chlorides, anhydrides, and strong oxidizers.
Solubility Soluble in water & polar organic solventsCan be disposed of in both aqueous (basic) and organic waste streams, provided pH is controlled.

Waste Segregation Logic

The most critical safety step is segregation . Mixing aminopyrazoles with incompatible waste streams is a common cause of laboratory accidents.

The "Organic Base" Rule

As an amine, N-methylaminopyrazole is basic.[1]

  • DO NOT MIX with "Acidic Organic Waste" (e.g., waste containing acetic anhydride or thionyl chloride). This can cause rapid heating and container over-pressurization.

  • DO NOT MIX with "Oxidizing Waste" (e.g., waste containing peroxides or nitric acid). This creates a fire/explosion hazard.[1]

Diagram 1: Waste Segregation Decision Tree This logic gate ensures the compound ends up in the correct waste stream.

SegregationLogic Start Waste: N-methylaminopyrazole StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid/Powder Liquid Liquid/Solution Waste StateCheck->Liquid Dissolved BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Check Solvent Type Liquid->SolventCheck Warning CRITICAL: Do NOT mix with Acids or Oxidizers Liquid->Warning Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, DMSO) SolventCheck->NonHalogenated No BinHalo DISPOSAL BIN B: Halogenated Organic Waste (Tag: Basic/Neutral) Halogenated->BinHalo BinNonHalo DISPOSAL BIN C: Non-Halogenated Organic Waste (Tag: Basic/Neutral) NonHalogenated->BinNonHalo

Caption: Decision tree for segregating N-methylaminopyrazole waste based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Use this for expired reagents or contaminated solids (weigh boats, gloves).[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated heavy-duty hazardous waste bag (polypropylene, 2-mil thickness minimum).[1]

  • Transfer: Transfer the solid carefully inside a fume hood to avoid dust inhalation.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Chemical Name: "1-Methyl-1H-pyrazol-x-amine" (Specify isomer if known, otherwise "Aminopyrazole").[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container into the lab's satellite accumulation area (SAA) secondary bin.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this for mother liquors or HPLC waste.[1]

  • pH Check (Crucial): Before adding to a large waste drum, verify the pH of your solution.

    • If Acidic (pH < 4): The amine is likely protonated. Ensure the receiving waste drum is NOT highly alkaline to avoid heat generation, or neutralize slowly in a beaker first.

    • If Basic (pH > 10):[1] Add directly to the "Organic Bases" or "General Organic" waste stream.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM)

      
       Halogenated Waste.
      
    • If dissolved in Methanol/Ethanol/DMSO

      
       Non-Halogenated Waste.[1]
      
  • Bulking: Pour slowly into the waste carboy using a funnel. Close the lid immediately to prevent fume release.

Emergency Spill Response

If N-methylaminopyrazole is spilled outside the hood:

Diagram 2: Spill Response Workflow Follow this logical flow to minimize exposure during cleanup.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess SmallSolid Small Solid (<50g) Assess->SmallSolid LargeOrLiq Large (>50g) or Liquid Assess->LargeOrLiq Action1 1. Dampen paper towel 2. Wipe gently (Do not dust) 3. Place in bag SmallSolid->Action1 Action2 1. Evacuate Area 2. Call EHS/Hazmat 3. Block drains LargeOrLiq->Action2 Decon Decontaminate Surface (Soap & Water) Action1->Decon Action2->Decon Disposal Dispose as Hazardous Waste Decon->Disposal

Caption: Step-by-step workflow for responding to N-methylaminopyrazole spills.

Cleanup Steps (Small Solid Spill):

  • Isolate: Alert nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and N95 mask (if dust is visible).

  • Contain: Do not use a brush/dustpan (generates dust). Place a damp paper towel over the powder to wet it.

  • Collect: Scoop up the wet material and towels. Place in a Ziploc bag or waste jar.

  • Wash: Clean the surface with soap and water 3 times.

Regulatory Compliance (US Focus)

  • RCRA Status: N-methylaminopyrazole is not explicitly P-listed or U-listed by the EPA.[1]

  • Waste Classification: It is typically classified as a Characteristic Hazardous Waste if it exhibits ignitability (if in flammable solvent) or toxicity.

  • Best Practice: Even if "non-regulated" by strict definition in solid form, always manage as Hazardous Chemical Waste due to its bioactive nature as a drug intermediate.

  • Destruction Method: The ultimate disposal method by the waste contractor (e.g., Veolia, Clean Harbors) is Incineration to destroy the organic framework and capture nitrogen oxides.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 137254, 1-Methylpyrazol-3-amine. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.